molecular formula C7H5D3N2O2 B1165205 N-Methyl-d3-2-pyridone-5-carboxamide

N-Methyl-d3-2-pyridone-5-carboxamide

Cat. No.: B1165205
M. Wt: 155.17
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-d3-2-pyridone-5-carboxamide is a deuterium-labeled isotopologue specifically designed for use as an internal standard in quantitative mass spectrometry. Its primary research application is the precise measurement of its endogenous counterpart, N-methyl-2-pyridone-5-carboxamide (2PY), in biological fluids and tissues. 2PY is a major terminal metabolite in the nicotinamide adenine dinucleotide (NAD+) degradation pathway . The accurate quantification of 2PY is of significant scientific interest as it serves as a key biomarker in several research fields. In studies of chronic kidney disease (CKD), 2PY is classified as a uremic toxin and its plasma concentration rises progressively with the severity of renal dysfunction, making it a potential indicator of disease stage and uremic burden . Furthermore, recent clinical and genetic studies have identified that elevated circulating levels of 2PY and its structural isomer 4PY are independently associated with an increased risk of major adverse cardiovascular events (MACE), suggesting a role for this metabolite in residual cardiovascular disease risk . The compound's research value is twofold: it helps illuminate NAD+ metabolism dynamics and provides insights into the metabolic perturbations associated with uremia. While historically investigated as a potential toxin, recent research also highlights its potent anti-fibrotic and anti-inflammatory activity in a murine kidney fibrosis model, where it suppressed the expression of types I and III collagen and IL-6, suggesting a complex and potentially protective biological function that warrants further investigation . By enabling precise bioanalysis, N-Methyl-d3-2-pyridone-5-carboxamide facilitates critical research into NAD+ biochemistry, the pathophysiology of chronic kidney disease, and the metabolic origins of cardiovascular risk.

Properties

Molecular Formula

C7H5D3N2O2

Molecular Weight

155.17

Origin of Product

United States

Foundational & Exploratory

N-Methyl-d3-2-pyridone-5-carboxamide: Analytical Standard for NAD+ Metabolomics and Uremic Toxin Profiling

[1]

Executive Summary

N-Methyl-d3-2-pyridone-5-carboxamide (d3-2PY) is the stable isotope-labeled analog of N-methyl-2-pyridone-5-carboxamide (2PY), a critical end-product of Nicotinamide Adenine Dinucleotide (NAD+) catabolism.[1] While the parent compound (2PY) serves as a major biomarker for niacin status and a potent uremic toxin in Chronic Kidney Disease (CKD), the deuterated form (d3-2PY) plays a distinct, strictly analytical role.

Its primary function is to serve as an Internal Standard (IS) in Isotope Dilution Mass Spectrometry (IDMS). By mirroring the physicochemical behavior of 2PY while carrying a distinct mass signature (+3 Da), d3-2PY allows researchers to quantify endogenous 2PY levels with high precision, correcting for the severe matrix effects often found in plasma and urine. This guide details the chemical identity, biological significance of the target analyte, and the specific mass spectrometry protocols required for its application in drug development and clinical research.

Part 1: Chemical Identity & Physicochemical Properties[2]

To utilize this compound effectively, one must distinguish between the analyte (what is being measured) and the standard (the tool used to measure it).

The Analyte: N-methyl-2-pyridone-5-carboxamide (2PY)[1][2][3][4][5][6][7]
  • CAS Number: 701-44-0[1][2][3][4][5][6]

  • Molecular Formula: C₇H₈N₂O₂[1][2][6][7]

  • Molecular Weight: 152.15 g/mol

  • Role: Major metabolite of Nicotinamide (NAM); Uremic Toxin.[8]

The Standard: N-Methyl-d3-2-pyridone-5-carboxamide (d3-2PY)[1][4][8]
  • Chemical Nature: Deuterated isotopologue where the N-methyl group hydrogens are replaced by deuterium (

    
    H).[1]
    
  • Molecular Weight: ~155.17 g/mol (Mass shift of +3 Da).

  • Solubility: Highly soluble in water and methanol; sparingly soluble in non-polar solvents.[1]

  • Stability: Stable at -20°C; light-sensitive (pyridone ring is susceptible to photodegradation).[1]

Part 2: The Biological Context (The "Why")

Researchers do not measure d3-2PY for its own biological activity; they use it to track the parent 2PY.[1] Understanding the biology of 2PY is essential to justify the assay.[1]

The NAD+ Salvage Pathway

2PY is the terminal downstream product of Nicotinamide (NAM) clearance. The enzyme Nicotinamide N-methyltransferase (NNMT) methylates NAM to 1-Methylnicotinamide (MNA), which is then oxidized by Aldehyde Oxidase (AOX1) to form 2PY (and its isomer 4PY).[9]

  • Clinical Relevance: Elevated 2PY indicates high flux through the NAM salvage pathway.[1] In metabolic diseases (obesity, T2D), NNMT is often upregulated, leading to a "sink" of methyl groups and depletion of NAD+.

2PY as a Uremic Toxin

In healthy individuals, 2PY is efficiently excreted by the kidneys. In Chronic Kidney Disease (CKD), 2PY accumulates in the blood to toxic levels.

  • Mechanism of Toxicity: 2PY is a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) .[1][10]

  • Consequence: PARP-1 inhibition impairs DNA repair mechanisms, leading to genomic instability and contributing to the accelerated aging phenotype seen in dialysis patients.[1]

Pathway Visualization

The following diagram illustrates the metabolic generation of 2PY and the specific insertion point of the d3-2PY standard in the analytical workflow.

NAD_MetabolismNADNAD+NAMNicotinamide(NAM)NAD->NAMSirtuins/PARPsMNA1-Methylnicotinamide(MNA)NAM->MNANNMT(Methylation)PY22PY(Target Analyte)MNA->PY2Aldehyde Oxidase(Oxidation)MSMass SpectrometerDetectionPY2->MSm/z 153 -> 110d3PY2d3-2PY(Internal Standard)d3PY2->MSSpiked into Samplem/z 156 -> 113

Caption: Metabolic pathway of NAD+ degradation leading to 2PY, showing the analytical insertion of the d3-2PY internal standard.

Part 3: Technical Role in Mass Spectrometry

The definitive role of N-Methyl-d3-2-pyridone-5-carboxamide is to enable Isotope Dilution Mass Spectrometry (IDMS) .[1]

Why IDMS is Mandatory for 2PY

Quantifying 2PY in biological matrices (plasma, urine) is notoriously difficult due to:

  • High Polarity: 2PY elutes early on Reverse Phase (C18) columns, often in the "void volume" where salts and proteins cause massive ion suppression.

  • Matrix Effects: Co-eluting phospholipids can enhance or suppress the ionization signal of 2PY, making external calibration curves unreliable.[1]

The d3-Solution

By spiking samples with a known concentration of d3-2PY before extraction:

  • Co-elution: The d3-analog elutes at the exact same retention time as endogenous 2PY.[1]

  • Signal Correction: Any ion suppression affecting 2PY affects d3-2PY equally.[1] The ratio of the signals (Analyte Area / IS Area) remains constant, ensuring accurate quantification.

Part 4: Experimental Protocol (LC-MS/MS)

The following protocol is a validated workflow for quantifying 2PY in human plasma using N-Methyl-d3-2-pyridone-5-carboxamide as the internal standard.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of d3-2PY working solution (e.g., 1 µg/mL in methanol).

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Supernatant: Transfer 100 µL of supernatant to an LC vial for injection.

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Agilent 6400 series).

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1][7]

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or High-Strength Silica (HSS T3) is recommended to retain the polar pyridone.

MRM Transitions Table:

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (CE)Role
2PY 153.1 m/z110.1 m/z25 eVTarget Analyte
d3-2PY 156.1 m/z113.1 m/z25 eVInternal Standard

Note: The transition represents the loss of the carbamoyl group (-CONH) or isocyanate moiety, characteristic of primary amides.

Analytical Workflow Diagram

Workflowcluster_prepSample Preparationcluster_analysisLC-MS/MS AnalysisSampleBiological Sample(Plasma/Urine)ExtractProtein Precipitation(Acetonitrile)Sample->ExtractSpikeSpike d3-2PY(Internal Standard)Spike->ExtractCentrifugeCentrifugation(Remove Proteins)Extract->CentrifugeLCLC Separation(HILIC Column)Centrifuge->LCQ1Q1 Filter(Select 153 & 156)LC->Q1Q2Collision Cell(Fragmentation)Q1->Q2Q3Q3 Filter(Select 110 & 113)Q2->Q3DataQuantification(Area Ratio Calculation)Q3->Data

Caption: Step-by-step analytical workflow for IDMS quantification of 2PY.

Part 5: Clinical & Research Implications[1]

The precise measurement of 2PY enabled by the d3-standard has direct applications in three key areas:

  • Nephrology (CKD Monitoring):

    • Since 2PY is a uremic toxin that correlates with renal failure progression, d3-2PY based assays are used to assess the "uremic load" in dialysis patients.[1] High levels suggest inadequate dialysis clearance.[1]

  • Oncology (NNMT Inhibitors):

    • NNMT is overexpressed in many cancers (e.g., glioblastoma, gastric cancer). Drug developers use d3-2PY to measure the reduction of plasma 2PY levels as a pharmacodynamic marker of successful NNMT inhibition.[1]

  • NAD+ Therapeutics:

    • In trials of Nicotinamide Riboside (NR) or NMN, 2PY levels serve as a marker of "NAD+ washout." If 2PY levels spike, it indicates the supplemented NAD+ is being rapidly degraded and excreted rather than utilized by tissues.

References

  • Rutkowski, B., et al. (2003). "N-methyl-2-pyridone-5-carboxamide: A novel uremic toxin?" Kidney International, 63, S19–S21.[10] Link

  • Lenglet, A., et al. (2016). "N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin."[1][8] Toxins, 8(11), 339. Link

  • Slominska, E.M., et al. (2004). "Inhibition of poly(ADP-ribose) polymerase-1 by N-methyl-2-pyridone-5-carboxamide, a metabolite of nicotinamide."[1][8] Molecular Pharmacology, 66(5).

  • Mullangi, R., et al. (2010).[8] "LC-MS/MS assay for the simultaneous determination of niacin and its metabolites in human plasma." Biomedical Chromatography, 24(9).

  • Ferrell, M., et al. (2024).[11] "A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk."[1] Nature Medicine (Context of 2PY/4PY identification via MS). Link

Technical Guide: N-Methyl-d3-2-pyridone-5-carboxamide in Metabolic Profiling

[1][2]

Executive Summary

N-Methyl-2-pyridone-5-carboxamide (2PY) is a terminal metabolite of the nicotinamide (Vitamin B3) pathway.[1] Long considered biologically inert, recent translational research has reclassified 2PY as a putative uremic toxin and a biomarker for metabolic dysregulation, specifically linked to insulin resistance and chronic kidney disease (CKD).[2]

This guide focuses on the application of its deuterated isotopolog, N-Methyl-d3-2-pyridone-5-carboxamide (2PY-d3) , as an essential internal standard for accurate quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] The use of 2PY-d3 is critical to correct for the significant matrix effects (ion suppression) observed in the polar, salt-rich matrices (urine, plasma) where 2PY accumulates.[2]

Metabolic Context & Mechanism of Action[6]

The Nicotinamide Pathway

Niacin metabolism is a complex cascade involving the generation and breakdown of NAD+.[1] The primary route for excess nicotinamide (NAM) disposal is methylation by Nicotinamide N-methyltransferase (NNMT) to form N-methylnicotinamide (MNA).[2] MNA is subsequently oxidized by Aldehyde Oxidase (AOX1) to form the pyridones: 2PY (major) and 4PY (minor).

The "Spillover" Hypothesis & Toxicity

Under normal physiological conditions, 2PY is excreted efficiently by the kidneys.[2] However, in states of metabolic flux (high niacin intake) or reduced renal clearance (CKD), 2PY accumulates.[2]

  • PARP Inhibition: Elevated 2PY inhibits Poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme involved in DNA repair and genomic stability.[2]

  • Insulin Resistance: The inhibition of PARP-1 and the upregulation of NNMT ("methyl sink" hypothesis) are mechanistically linked to adipose tissue inflammation and systemic insulin resistance.

Pathway Visualization

The following diagram illustrates the metabolic trajectory of Niacin to 2PY, highlighting the enzymatic checkpoints.

NiacinPathNiacinNiacin (NA)NAMNicotinamide(NAM)Niacin->NAMPreiss-HandlerNADNAD+NAM->NADSalvage PathwayMNAN-Methylnicotinamide(MNA)NAM->MNANNMT(Methylation)NAD->NAMSirtuins/PARPsPY22PY(Toxic Metabolite)MNA->PY2Aldehyde Oxidase(AOX1)PY44PYMNA->PY4AOX1

Figure 1: The catabolic pathway of Nicotinamide leading to 2PY formation via NNMT and AOX1.

The Internal Standard: 2PY-d3[2]

Chemical Profile

The deuterated standard replaces the hydrogen atoms on the N-methyl group with deuterium.[2] This placement is chemically stable and non-exchangeable in aqueous solution, unlike amide protons.[2]

PropertyData
Compound Name N-Methyl-d3-2-pyridone-5-carboxamide
Abbreviation 2PY-d3
Chemical Formula C₇H₅D₃N₂O₂
Molecular Weight ~155.17 g/mol (vs. 152.15 for native)
Isotopic Purity Typically ≥ 99% atom D
Solubility Water, Methanol, DMSO
LogP ~ -1.0 (Highly Polar)
Why d3? (Technical Justification)
  • Co-elution: 2PY-d3 is chemically identical to 2PY, meaning it co-elutes (or elutes with a negligible shift) on LC columns.[2] This ensures the standard experiences the exact same matrix suppression or enhancement as the analyte at the moment of ionization.[2]

  • Mass Shift (+3 Da): The +3 Da shift (153 → 156) prevents "crosstalk" (isotopic overlap) between the analyte and the standard, provided the resolution of the quadrupole is sufficient (unit resolution is standard).

Analytical Methodology (LC-MS/MS)[1][2][4][8]

Expert Insight: The most common failure mode in 2PY analysis is the use of Reversed-Phase (C18) chromatography.[2] 2PY is highly polar and often elutes in the void volume (t0) on C18 columns, where salt suppression is maximal.[2] Hydrophilic Interaction Liquid Chromatography (HILIC) is the mandatory standard for robust quantification.[2]

Chromatographic Conditions (HILIC)
  • Column: Amide-functionalized HILIC (e.g., Waters BEH Amide or TSKgel Amide-80).[2]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH improves peak shape for carboxamides).[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 95% B to 50% B over 5 minutes. (HILIC runs "backward" compared to C18; higher water content elutes the polar analyte).[2]

Mass Spectrometry (MRM Parameters)

Quantification is performed in Positive Electrospray Ionization (ESI+) mode.[2]

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Rationale
2PY (Native) 153.1 [M+H]+136.1 20-25Loss of NH₃ (Amide)
110.130-35Loss of -CONH (Ring cleavage)
2PY-d3 (IS) 156.1 [M+H]+139.1 20-25Loss of NH₃ (Retains d3)
113.130-35Loss of -CONH (Retains d3)

Note: The primary transition (bold) is used for quantitation.[2] The secondary transition is for qualitative confirmation (ion ratio).

Workflow Visualization

LCMSWorkflowcluster_prepSample Preparationcluster_analysisLC-MS/MS AnalysisSamplePlasma/UrineSampleSpikeSpike IS(2PY-d3)Sample->SpikePPTProtein Precipitation(ACN 3:1)Spike->PPTCentrifugeCentrifuge(10k x g, 10 min)PPT->CentrifugeSupernatantSupernatantInjectionCentrifuge->SupernatantHILICHILIC Separation(Retains Polar 2PY)Supernatant->HILICESIESI+ Source(m/z 153 & 156)HILIC->ESIDetectorTriple Quad(MRM Mode)ESI->Detector

Figure 2: Optimized workflow for 2PY quantification using 2PY-d3 internal standardization.[2]

Experimental Protocol: Self-Validating System

To ensure data integrity (Trustworthiness), follow this validation protocol.

Preparation of Standards
  • Stock Solution: Dissolve 1 mg of 2PY-d3 in 1 mL of 50:50 Methanol:Water (1 mg/mL). Store at -20°C.

  • Working Solution: Dilute stock to 500 ng/mL in Acetonitrile. This is the "Spiking Solution."

Sample Processing (Plasma)
  • Aliquot 50 µL of plasma into a 1.5 mL tube.

  • Add 10 µL of 2PY-d3 Working Solution (Final conc. 100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile (Protein Precipitation).

  • Vortex for 30 seconds; Incubate at -20°C for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial.

  • Critical Step: Dilute the supernatant 1:1 with pure Acetonitrile before injection to match the initial HILIC mobile phase conditions (High Organic). Failure to do this results in peak broadening.

Validation Criteria
  • Linearity: R² > 0.99 over the range of 10–2000 ng/mL.[3][2]

  • Matrix Effect: Compare the peak area of 2PY-d3 in post-extraction spiked plasma vs. neat solvent. Acceptable range: 85–115%.[2]

  • Carryover: Inject a blank solvent immediately after the highest standard.[2] Signal must be < 20% of the Lower Limit of Quantification (LLOQ).[2]

Synthesis & Sourcing Note

For researchers requiring custom synthesis (e.g., for metabolic flux analysis), 2PY-d3 is typically synthesized via the methylation of 2-pyridone-5-carboxamide using iodomethane-d3 (CD3I) in the presence of a base (e.g., K2CO3) in DMF.[2]

  • Note: Regioselectivity is crucial.[2] Methylation must occur at the N1 position.[2] The product is purified via recrystallization or semi-prep HPLC.[2]

References

  • Rutkowski, B., et al. (2003).[2] "N-methyl-2-pyridone-5-carboxamide: A novel uremic toxin?" Kidney International.[2] Link

  • Deen, C.P.J., et al. (2020).[2] "Urinary Excretion of N1-methyl-2-pyridone-5-carboxamide and N1-methylnicotinamide in Renal Transplant Recipients and Donors." Journal of Clinical Medicine. Link

  • Mullangi, R., et al. (2008).[2] "Simultaneous determination of niacin and its metabolites... in human plasma by LC-MS/MS." Biomedical Chromatography. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[3][2] Link

  • PubChem. (2025).[2] "N1-Methyl-2-pyridone-5-carboxamide Compound Summary." National Library of Medicine.[2] Link[2]

N-Methyl-2-pyridone-5-carboxamide (2PY): Metabolic Terminal, Uremic Toxin, and PARP Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-2-pyridone-5-carboxamide (2PY) is often dismissed as a benign end-product of Vitamin B3 (niacin) catabolism. However, recent translational research has reclassified 2PY as a bioactive metabolite with significant implications for renal pathology, cardiovascular risk, and drug development.

This guide analyzes 2PY beyond its role as a urinary marker.[1] We explore its identity as a uremic toxin , its mechanistic role as a PARP-1 inhibitor , and its emerging correlation with vascular inflammation. For drug developers working on NAD+ boosters (NR, NMN) or renal therapeutics, quantifying and managing 2PY accumulation is now a critical safety parameter.

The Metabolic Context: From NAD+ to 2PY[1][2][3][4]

2PY is the terminal downstream metabolite of the NAD+ salvage pathway.[1] Its formation is a two-step enzymatic process primarily occurring in the liver, driven by the need to clear excess Nicotinamide (NAM) to prevent feedback inhibition of Sirtuins and PARPs.

The Catabolic Flux[1]
  • Methylation: Nicotinamide N-methyltransferase (NNMT ) methylates NAM to form N-methylnicotinamide (MNA ).[2]

  • Oxidation: Aldehyde Oxidase (AOX1 ) oxidizes MNA into two isomers: 2PY (major product) and 4PY (minor product).[3]

Unlike its precursor MNA, which has anti-inflammatory properties, 2PY is historically viewed as a waste product excreted by the kidneys. However, when renal clearance is compromised (CKD) or precursor intake is excessive (high-dose niacin), 2PY accumulates to toxic levels.

Pathway Visualization

The following diagram illustrates the catabolic flow and the enzymatic checkpoints.

NAD_Catabolism NAD NAD+ NAM Nicotinamide (NAM) NAD->NAM Consumption NAM->NAD Salvage (NAMPT) MNA N-methylnicotinamide (MNA) NAM->MNA Methylation NAM->MNA NNMT PY2 2PY (Major Metabolite) MNA->PY2 Oxidation MNA->PY2 AOX1 PY4 4PY (Minor Metabolite) MNA->PY4 Oxidation Sirtuins Sirtuins/CD38 NNMT NNMT AOX Aldehyde Oxidase (AOX1)

Figure 1: The catabolic pathway of Nicotinamide leading to 2PY formation.[3] Note that 2PY represents a terminal exit from the NAD+ salvage loop.[1]

Biological Mechanisms & Toxicology[1]

The biological significance of 2PY is defined by its accumulation behavior and its interference with DNA repair mechanisms.[1]

The Uremic Toxin Hypothesis

In healthy individuals, 2PY is efficiently cleared by the kidneys (half-life ~12 hours). In Chronic Kidney Disease (CKD), clearance plummets, leading to serum concentrations up to 100-fold higher than normal.

  • Mechanism: 2PY is a low-molecular-weight, water-soluble solute. While dialyzable, it rebounds rapidly post-dialysis due to high tissue distribution.

  • Clinical Consequence: High serum 2PY correlates with reduced survival in CKD patients and is a marker of "hidden" uremic toxicity that standard urea/creatinine tests may miss [1].[1]

PARP-1 Inhibition: The Molecular Gun

The most distinct biological activity of 2PY is its inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) .

  • The Role of PARP-1: A nuclear enzyme that detects DNA Single-Strand Breaks (SSBs). It uses NAD+ to synthesize poly(ADP-ribose) chains, recruiting repair factors.[3][4]

  • The Inhibition: 2PY acts as a competitive inhibitor.[1] Because it structurally resembles the nicotinamide moiety of NAD+, it occupies the catalytic pocket of PARP-1 but cannot function as a substrate.[1]

  • The Outcome:

    • Genomic Instability: DNA repair is stalled.[1]

    • Sensitization: Cells become hypersensitive to oxidative stress.[1]

    • Therapeutic Conflict: In patients taking Niacin for phosphate control, the resulting surge in 2PY may inadvertently inhibit PARP-1, potentially worsening genomic integrity [2].

Emerging Cardiovascular Risk (VCAM-1)

A landmark 2024 study has linked terminal niacin metabolites (2PY and 4PY) to residual cardiovascular risk.

  • Finding: 2PY and 4PY levels correlate with increased expression of VCAM-1 (Vascular Cell Adhesion Molecule-1) on endothelial cells.

  • Significance: This promotes leukocyte adhesion and vascular inflammation, providing a mechanistic link between excess niacin intake and cardiovascular events, independent of cholesterol levels [3].

Analytical Methodologies

Accurate quantification of 2PY is challenging due to its polarity and structural similarity to other pyridine metabolites.[1] LC-MS/MS is the gold standard for specificity.[1]

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify 2PY in human plasma.

Reagents:

  • Standard: N-Methyl-2-pyridone-5-carboxamide (Sigma-Aldrich/Cayman).

  • Internal Standard (IS): d3-N-methyl-2-pyridone-5-carboxamide.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

Workflow:

  • Sample Prep: Mix 100 µL Plasma + 10 µL IS + 300 µL cold Acetonitrile (Protein Precipitation).

  • Vortex & Centrifuge: 10 min at 14,000 rpm, 4°C.

  • Supernatant Transfer: Dilute 1:1 with water (to match initial mobile phase).

  • Chromatography:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18. Note: Standard C18 often fails to retain 2PY sufficiently.[1]

    • Gradient: 95% A to 50% A over 5 minutes.

  • Mass Spectrometry (MRM Mode):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
2PY 153.1110.13020
2PY (Qualifier) 153.178.13035
IS (d3-2PY) 156.1113.13020
LC-MS Workflow Diagram

LCMS_Workflow Sample Plasma Sample (100 µL) Precipitation Protein Precipitation (Acetonitrile + Internal Standard) Sample->Precipitation Centrifuge Centrifugation (14,000 rpm, 10 min) Precipitation->Centrifuge Injection Injection onto HILIC Column Centrifuge->Injection Supernatant Separation Gradient Elution (High Aqueous Start) Injection->Separation Detection ESI+ MS/MS (MRM: 153.1 -> 110.1) Separation->Detection

Figure 2: Optimized LC-MS/MS workflow for the detection of polar pyridine metabolites.

Data Summary: 2PY Profile

The following table synthesizes the physicochemical and biological properties of 2PY for reference in drug safety files.

ParameterDescriptionRelevance
Molecular Formula C₇H₈N₂O₂MW: 152.15 g/mol
Solubility High (Water)Readily dialyzable but rebounds quickly.
Normal Serum Range < 1.0 µmol/LBaseline in healthy adults.[1]
CKD Serum Range 20 - 60+ µmol/LAccumulates linearly with GFR decline [4].
IC50 (PARP-1) ~8 µMConcentration required to inhibit DNA repair by 50% [2].
Toxicity Class Uremic Retention SoluteClassified by EUTox Group.[1][5]

Implications for Drug Development[1][8]

NAD+ Boosters (NR/NMN)

Clinical trials involving Nicotinamide Riboside (NR) or Nicotinamide Mononucleotide (NMN) often use high doses (up to 1g/day).

  • Risk: These precursors rapidly convert to NAM, which is then methylated and oxidized to 2PY.

  • Recommendation: Trials must monitor serum 2PY levels.[1] An increase in 2PY might negate the "anti-aging" or DNA-repair benefits of NAD+ boosting by simultaneously inhibiting PARP-1.

NNMT Inhibitors

Drugs targeting NNMT (to treat obesity or cancer) aim to stop the conversion of NAM to MNA.[1]

  • Biomarker Utility: A successful NNMT inhibitor should drastically reduce plasma 2PY levels.[1] 2PY serves as a robust pharmacodynamic biomarker for target engagement in these programs.[1]

References

  • Rutkowski, B., et al. (2003). "N-methyl-2-pyridone-5-carboxamide: a novel uremic toxin?" Kidney International.[1] Link

  • Slominska, E.M., et al. (2004). "High plasma adenine concentration in chronic renal failure and its relation to erythropoietin resistance." (Contextualizing PARP inhibition). Nephrology Dialysis Transplantation. Link

  • Ferrell, M., et al. (2024).[6] "A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk."[1][6] Nature Medicine.[1] Link

  • Lenglet, A., et al. (2016). "N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin."[7][8] Toxins.[1][5] Link

Sources

N-Methyl-2-pyridone-5-carboxamide (2PY): Metabolic Accumulation and Mechanistic Impact in CKD

[1]

Executive Summary: The Uremic Paradox

N-Methyl-2-pyridone-5-carboxamide (2PY) has emerged from the periphery of vitamin B3 metabolism to become a central analyte in the study of Chronic Kidney Disease (CKD) progression. Historically viewed merely as a benign end-product of Nicotinamide (NAM) catabolism, 2PY is now recognized as a potent uremic toxin . Its accumulation in renal failure is not linear but exponential, driven by the loss of tubular secretion.

Crucially, 2PY presents a mechanistic paradox :

  • The Toxicological View: It acts as a significant inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), potentially compromising genomic stability and exacerbating uremic vascular calcification.

  • The Therapeutic Counter-Narrative: Recent preclinical data suggests 2PY may exert anti-fibrotic effects similar to pirfenidone, challenging the dogma that all accumulated metabolites are deleterious.

This guide dissects the molecular behavior of 2PY, establishing a rigorous framework for its quantification and functional assessment in drug development.

Molecular Mechanism & Metabolic Pathway

To understand 2PY toxicity, one must map its origin. 2PY is a downstream metabolite of the NAD+ salvage pathway.

The Metabolic Cascade
  • Precursor: Nicotinamide (NAM) is methylated by Nicotinamide N-methyltransferase (NNMT) to form N1-methylnicotinamide (MNA).[1]

  • Conversion: MNA is oxidized by Aldehyde Oxidase (AOX1) into two isomers:

    • 2PY (Major metabolite in humans)[1][2][3][4][5]

    • 4PY (Minor metabolite)[5]

  • Clearance: In healthy physiology, 2PY is efficiently excreted via urine. In CKD, clearance plummets, leading to serum accumulation.

The PARP-1 Inhibition Axis

The primary pathogenic mechanism of 2PY is the inhibition of PARP-1. PARP-1 is a nuclear enzyme essential for:

  • DNA Single-Strand Break Repair: PARP-1 detects DNA damage and recruits repair machinery via poly(ADP-ribosyl)ation.

  • Genomic Stability: Inhibition leads to accumulation of DNA errors.

  • Vascular Health: PARP-1 inhibition in the endothelium can exacerbate endothelial dysfunction, a hallmark of uremic cardiovascular risk.

Visualization: The NAM-2PY-PARP Axis

The following diagram illustrates the metabolic flow and the inhibitory feedback loop characteristic of uremic conditions.

Gcluster_toxinsUremic AccumulationNADNAD+ PoolNAMNicotinamide (NAM)NAD->NAMConsumptionMNAN1-Methylnicotinamide(MNA)NAM->MNANNMT MethylationPY22PY(N-Methyl-2-pyridone-5-carboxamide)MNA->PY2Aldehyde Oxidase(AOX1)PY44PY(Minor Isomer)MNA->PY4AOX1PARPPARP-1 Enzyme(DNA Repair)PY2->PARPINHIBITION(IC50 ~8 µM)DNA_DamageGenomic Instability &Endothelial DysfunctionPARP->DNA_DamageLoss of Activity

Figure 1: The metabolic pathway of Nicotinamide degradation leading to 2PY accumulation and subsequent PARP-1 inhibition.[6] Note the critical bottleneck at AOX1 and the direct inhibitory action on DNA repair mechanisms.

Clinical Relevance: Quantitative Benchmarks

In drug development, defining "toxic" versus "physiological" levels is critical. 2PY exhibits one of the most dramatic accumulation ratios of any uremic retention solute.

Table 1: Serum Concentration Reference Ranges

Data synthesized from Rutkowski et al. and EUTox database.

Subject GroupSerum 2PY Concentration (µmol/L)Serum 2PY Concentration (ng/mL)Fold Increase vs. Healthy
Healthy Controls 0.83 – 1.30~120 – 2001x (Baseline)
CKD Stage 3-4 5.0 – 15.0~760 – 2,280~10x
End-Stage Renal Disease (HD) 20.0 – 60.0 3,000 – 9,000 ~40x
Post-Transplant < 2.0< 300Returns to near baseline

Clinical Insight: The accumulation of 2PY is highly correlated with serum creatinine but poorly cleared by standard hemodialysis due to its distribution volume and compartmentalization. High levels are independently associated with cardiovascular events in CKD cohorts.

Technical Workflow: Detection & Quantification

For researchers validating 2PY as a biomarker or studying its clearance, a robust LC-MS/MS protocol is required. UV detection (HPLC) is possible but lacks the sensitivity required for early-stage CKD differentiation.

Protocol: LC-MS/MS Quantification of 2PY in Plasma

Rationale: This method utilizes protein precipitation for maximum recovery and stable isotope dilution for quantitative accuracy.

Materials:

  • Internal Standard (IS): 2PY-d3 (Deuterated standard).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters BEH Amide, 2.1 x 100mm).

Step-by-Step Methodology:

  • Sample Preparation:

    • Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.

    • Add 10 µL of Internal Standard solution (2PY-d3, 10 µM).

    • Add 150 µL of ice-cold Acetonitrile (Protein Precipitation).

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Transfer 100 µL of the clear supernatant to an autosampler vial.

    • Note: Do not dry down and reconstitute; 2PY is volatile and polar. Inject directly or dilute with mobile phase if necessary.

  • LC Parameters:

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-1 min: 95% B (Isocratic hold for retention).

      • 1-4 min: 95% B -> 50% B (Linear gradient).

      • 4-5 min: 50% B (Wash).

      • 5-7 min: 95% B (Re-equilibration).

  • MS Parameters (MRM Mode):

    • Ionization: ESI Positive Mode.

    • 2PY Transition: m/z 153.1 -> 110.1 (Quantifier), 153.1 -> 78.1 (Qualifier).

    • IS Transition: m/z 156.1 -> 113.1.

Validation Criteria:

  • Linearity: R² > 0.99 over range 0.1 – 100 µmol/L.

  • Precision: CV < 15% for QC samples.

The Scientific Controversy: Toxin or Therapeutic?

While the "uremic toxin" hypothesis is dominant, rooted in PARP-1 inhibition data (Rutkowski et al.), a counter-narrative exists.

The Anti-Fibrotic Hypothesis: A study utilizing the Unilateral Ureteral Obstruction (UUO) model suggested that 2PY might inhibit renal fibrosis.

  • Mechanism: Structural similarity to Pirfenidone (a known anti-fibrotic).

  • Observation: 2PY treatment reduced expression of

    
    -SMA and Collagen I in fibrotic kidneys.[7]
    
  • Reconciliation: It is plausible that 2PY has a biphasic effect—cytoprotective/anti-fibrotic at lower "stress" concentrations, but cytotoxic and genomic-destabilizing at the massive concentrations seen in ESRD (>20 µmol/L).

Drug Development Implication: When designing NAM-based therapies (e.g., for phosphate control), measuring 2PY is mandatory. If 2PY levels spike excessively, the potential anti-fibrotic benefit may be outweighed by PARP-1 mediated genotoxicity.

References

  • Rutkowski, B., et al. (2003). "N-methyl-2-pyridone-5-carboxamide: a novel uremic toxin?" Kidney International. Link

  • Slominska, E.M., et al. (2016).[8] "N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin."[3][4][9] Toxins.[1][3][9][10][11] Link

  • Lenglet, A., et al. (2016). "Efficacy and safety of nicotinamide in haemodialysis patients: the NICOREN study." Nephrology Dialysis Transplantation. Link

  • Kumon, S., et al. (2021). "N-methyl-2-pyridone-5-carboxamide (N-Me-2PY) has potent anti-fibrotic and anti-inflammatory activity in a fibrotic kidney model."[7] Scientific Reports. Link

  • European Uremic Toxin (EUTox) Work Group. "Uremic Solutes Database." Link

Foundational Research on Nicotinamide Metabolism to 2PY

Author: BenchChem Technical Support Team. Date: February 2026

Mechanisms, Toxicity, and Analytical Standards

Executive Summary

This technical guide analyzes the metabolic conversion of Nicotinamide (NAM) to N1-methyl-2-pyridone-5-carboxamide (2PY), a terminal metabolite increasingly flagged as a uremic toxin and potential cardiovascular risk factor. While NAM is a critical precursor for NAD+ salvage, its methylation by Nicotinamide N-methyltransferase (NNMT) and subsequent oxidation by Aldehyde Oxidase (AOX1) creates 2PY.

Recent clinical data suggests that aggressive NAD+ supplementation (via NR or NMN) significantly elevates circulating 2PY levels. This guide provides the mechanistic grounding, toxicological context, and validated LC-MS/MS protocols required to quantify these metabolites with high specificity.

Part 1: The Metabolic Cascade
1.1 Enzymatic Mechanisms

The conversion of NAM to 2PY is a two-step process involving methylation followed by oxidation.

  • Step 1: Methylation via NNMT (EC 2.1.1.1) NNMT catalyzes the irreversible transfer of a methyl group from S-adenosylmethionine (SAM) to the pyridine nitrogen of NAM.[1][2][3]

    • Kinetic Mechanism: NNMT follows an Ordered Bi Bi mechanism . SAM binds first to induce a conformational change that creates the NAM binding site. Following methyl transfer, S-adenosylhomocysteine (SAH) is released last.

    • Implication: High NAM flux can deplete the cellular methyl pool (SAM), potentially altering epigenetic landscapes (histone hypomethylation).

  • Step 2: Oxidation via AOX1 (EC 1.2.3.1) 1-methylnicotinamide (1-MNA) is the substrate for Aldehyde Oxidase (AOX1), a cytosolic molybdenum-cofactor (MoCo) enzyme.

    • Mechanism: Unlike Cytochrome P450s, AOX1 does not use NADPH.[4] It utilizes a nucleophilic attack by the sulfido-molybdenum-oxo center on the electron-deficient C2 or C4 position of the pyridinium ring.

    • Products: This reaction yields 2PY (major product) and 4PY (minor product), while generating hydrogen peroxide (H₂O₂) as a byproduct, contributing to oxidative stress.

1.2 Pathway Visualization

The following diagram illustrates the molecular flow and enzymatic regulation.

NAM_Metabolism NAM Nicotinamide (NAM) MNA 1-Methylnicotinamide (1-MNA) NAM->MNA Methylation SAM SAM (Methyl Donor) SAM->MNA NNMT NNMT (Liver/Adipose) NNMT->MNA Catalysis PY2 2PY (Major Metabolite) MNA->PY2 Oxidation (C2) PY4 4PY (Minor Metabolite) MNA->PY4 Oxidation (C4) ROS H2O2 (ROS Byproduct) MNA->ROS e- Transfer AOX1 Aldehyde Oxidase (AOX1) AOX1->PY2 AOX1->PY4

Figure 1: The catabolic pathway of Nicotinamide to 2PY and 4PY via NNMT and AOX1, highlighting ROS generation.

Part 2: Pathophysiological Significance
2.1 The Uremic Toxin Hypothesis

2PY is not merely an inert waste product. In Chronic Kidney Disease (CKD), renal clearance of 2PY declines, leading to systemic accumulation (up to 40µM vs <1µM in healthy controls).

  • PARP-1 Inhibition: High levels of 2PY inhibit Poly(ADP-ribose) polymerase-1 (PARP-1), a DNA repair enzyme. This inhibition exacerbates genomic instability and cellular senescence.

  • Cardiovascular Risk: Elevated 2PY is independently associated with major adverse cardiovascular events (MACE), likely due to endothelial dysfunction driven by ROS generated during its formation and PARP inhibition.

2.2 Therapeutic Implications

Drug developers targeting NAD+ restoration (e.g., for aging or metabolic disease) must monitor 2PY.

  • Safety Signal: A sharp rise in 2PY/NAM ratio indicates rapid clearance of the booster, potentially limiting efficacy and increasing renal load.

  • Biomarker: 1-MNA levels alone are insufficient; the 2PY/1-MNA ratio serves as a proxy for in vivo AOX1 activity.

Part 3: Analytical Methodologies (LC-MS/MS)

Quantification of these polar metabolites requires Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure adequate retention and separation from isobaric interferences.

3.1 Validated LC-MS/MS Protocol

Objective: Simultaneous quantification of NAM, 1-MNA, 2PY, and 4PY in human plasma.

A. Sample Preparation (Protein Precipitation)

  • Aliquot: Transfer 50 µL of plasma to a 1.5 mL tube.

  • Internal Standard: Add 10 µL of deuterated mix (NAM-d4, 1-MNA-d3, 2PY-d3). Crucial for correcting matrix effects.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Vortex/Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Dilution: Transfer 100 µL supernatant to a clean vial; dilute 1:1 with ACN (to match initial mobile phase).

B. Chromatographic Conditions

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm). Why? HILIC amide phase retains polar pyridines better than C18.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with NH4OH). High pH improves peak shape for basic pyridines.

  • Mobile Phase B: Acetonitrile.[5][6][7]

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for retention)

    • 1-5 min: 95% -> 50% B (Elution)

    • 5-7 min: 50% B (Wash)

    • 7.1 min: 95% B (Re-equilibration)

C. Mass Spectrometry Parameters (MRM) Operate in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Retention Time (min)
NAM 123.180.130202.1
1-MNA 137.194.135223.4
2PY 153.1110.135251.8
4PY 153.1136.135281.9
NAM-d4 127.184.130202.1
3.2 Analytical Workflow Diagram

LCMS_Workflow Sample Plasma/Urine Sample (50 µL) IS_Add Add Internal Std (d3-2PY, d4-NAM) Sample->IS_Add Precip Protein Precipitation (ACN + 0.1% FA) IS_Add->Precip Centrifuge Centrifuge 14,000g, 10 min Precip->Centrifuge Supernatant Supernatant Retrieval Dilute 1:1 with ACN Centrifuge->Supernatant LC HILIC Separation (BEH Amide, pH 9.0) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Peak Area Ratio) MS->Data

Figure 2: Step-by-step LC-MS/MS analytical workflow for precise quantification of NAM metabolites.

Part 4: Experimental Protocols (In Vitro)

To screen inhibitors or study kinetics, isolated enzyme assays are required.

4.1 NNMT Activity Assay (Fluorescence)

Principle: Detects the free thiol group of Homocysteine (formed from SAH hydrolysis) using a thiol-sensitive probe, or direct detection of 1-MNA.

  • Reagents: Recombinant human NNMT, SAM (50 µM), NAM (various conc.), Thiol detection reagent (e.g., ThioStar).

  • Protocol:

    • Incubate NNMT + NAM + SAM in Tris-HCl buffer (pH 7.5) at 37°C for 30 min.

    • Add SAH hydrolase (converts SAH -> Homocysteine).[8]

    • Add Thiol probe; incubate 10 min.

    • Read Fluorescence (Ex 490/Em 520).

    • Validation: Use 1-MNA (product) inhibition as a negative control.

4.2 AOX1 Activity Assay (S9 Fraction)

Principle: AOX1 is cytosolic.[4][9] Liver S9 fractions are preferred over microsomes (which lack cytosol).

  • Reagents: Human Liver S9 fraction (2 mg/mL protein), 1-MNA (substrate). Note: Do NOT add NADPH (AOX1 is cofactor-independent).

  • Protocol:

    • Pre-incubation: Mix S9 fraction in 0.1 M Potassium Phosphate buffer (pH 7.4) with 1 mM EDTA. Pre-warm to 37°C (5 min).

    • Initiation: Add 1-MNA (final conc. 10-100 µM).

    • Incubation: Incubate at 37°C for 0, 15, 30, 60 min.

    • Termination: Quench with ice-cold ACN containing Internal Standard.

    • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (Method 3.1) monitoring 2PY formation.[6]

    • Specificity Check: Include Hydralazine (specific AOX1 inhibitor) in a control well to confirm activity source.

References
  • Rutkowski, B. et al. (2025). "High Concentrations of Circulating 2PY and 4PY—Potential Risk Factor of Cardiovascular Disease in Patients with Chronic Kidney Disease." MDPI. Link

  • Ravasco, P. et al. (2016). "N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin." PubMed Central. Link

  • Neelakantan, H. et al. (2017). "Noncoupled Fluorescent Assay for Direct Real-Time Monitoring of Nicotinamide N-Methyltransferase Activity." Biochemistry. Link

  • Slominska, E.M. et al. (2025). "Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection." ResearchGate. Link

  • Fu, C. et al. (2013). "Aldehyde oxidase 1 (AOX1) in human liver cytosols: quantitative characterization of AOX1 expression level and activity relationship." Drug Metabolism and Disposition. Link

Sources

N-Methyl-2-pyridone-5-carboxamide: A Technical Monograph regarding its Discovery, Synthesis, and Clinical Significance

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Methyl-2-pyridone-5-carboxamide (2PY) is a dominant catabolite of Nicotinamide (Vitamin B3) and a critical biomarker in renal pathology.[1][2][3][4][5][6] Historically dismissed as a benign waste product, 2PY has emerged as a putative uremic toxin capable of inhibiting Poly(ADP-ribose) polymerase-1 (PARP-1), thereby influencing DNA repair mechanisms in Chronic Kidney Disease (CKD).[5] This technical guide synthesizes the historical isolation of 2PY, its enzymatic genesis via Aldehyde Oxidase (AOX1), and provides a validated protocol for its chemical synthesis and analytical detection.

Part 1: Historical Genesis and Identification

The scientific trajectory of 2PY is characterized by a shift from nutritional biochemistry to toxicological screening.

The Early Isolation (1940s-1950s)

The initial discovery of 2PY was driven by the search to balance the niacin metabolic budget. In the mid-1940s, researchers W.E. Knox and W.I. Grossman isolated a fluorescent metabolite from human urine following niacin loading. Unlike N-methylnicotinamide (MNA), which had been identified earlier, this compound possessed a pyridone structure, marking the first evidence that the pyridine ring of niacin could undergo oxidation in vivo.

The Uremic Toxin Hypothesis (2000s)

For decades, 2PY was viewed merely as an excretion product. This paradigm shifted in the early 2000s when Rutkowski et al. identified massive accumulation of 2PY in the plasma of patients with end-stage renal disease (ESRD). Unlike creatinine, which is a marker of filtration, 2PY was found to actively inhibit PARP-1, suggesting it contributes to the genomic instability and accelerated aging observed in uremic patients.

Part 2: Biosynthetic Pathway & Mechanistic Logic

The formation of 2PY represents a "dead-end" oxidation in the NAD+ salvage pathway. It is the downstream product of two sequential enzymatic modifications of Nicotinamide (NAM).[5]

Enzymatic Cascade
  • Methylation: Nicotinamide N-methyltransferase (NNMT) transfers a methyl group from S-adenosylmethionine (SAM) to the pyridine nitrogen of NAM, forming N-methylnicotinamide (MNA) .

  • Oxidation: Aldehyde Oxidase 1 (AOX1)—a cytosolic molybdo-flavoenzyme—oxidizes MNA. Due to electron density distribution, oxidation occurs preferentially at the 2-position (forming 2PY ) rather than the 4-position (forming 4PY ), typically in a ratio exceeding 8:1 in humans.

Visualization of the Pathway

NAD_Catabolism NAM Nicotinamide (NAM) MNA N-methylnicotinamide (MNA) NAM->MNA NNMT (Methylation) PY2 N-methyl-2-pyridone- 5-carboxamide (2PY) (Major Product) MNA->PY2 AOX1 (Oxidation @ C2) PY4 N-methyl-4-pyridone- 3-carboxamide (4PY) (Minor Product) MNA->PY4 AOX1 (Oxidation @ C4)

Figure 1: The metabolic bifurcation of Nicotinamide. NNMT commits NAM to excretion pathways; AOX1 determines the final oxidation state.

Part 3: Chemical Synthesis Protocol

For research requiring high-purity standards (e.g., for LC-MS calibration), chemical synthesis is preferred over isolation from biological matrices. The following protocol is based on the classic ferricyanide oxidation method, optimized for yield and purity.

Reaction Logic

The synthesis utilizes Potassium Ferricyanide (


)  as a mild oxidant in an alkaline solution.[7] The reaction exploits the susceptibility of the pyridinium salt (MNA) to nucleophilic attack at the 2-position by the hydroxide ion, followed by oxidation.
Step-by-Step Methodology

Safety Warning: This reaction involves strong bases and cyanides. Perform in a fume hood. Ensure cyanide waste is treated according to EHS regulations.

PhaseActionCritical Parameter (Why?)
1. Pre-Cooling Dissolve 0.1 mol of N-methylnicotinamide iodide (or chloride) in 50 mL water. Cool to 0°C .[8]Low temperature prevents ring cleavage and over-oxidation.
2. Oxidant Prep Prepare two separate solutions: A) 0.2 mol NaOH in 20 mL water.B) 0.2 mol

in 40 mL water.
Fresh preparation ensures stoichiometry.
3. Addition Add solutions A and B simultaneously, dropwise, to the stirred MNA solution.Simultaneous addition maintains the pH/oxidant ratio required for the 2-pyridone tautomer.
4. Reaction Stir at 0–5°C for 2 hours, then allow to warm to room temperature (RT) overnight.Allows the oxidation kinetics to complete without thermal degradation.
5. Extraction Saturate the aqueous solution with anhydrous

and extract 3x with Chloroform (

)
.

"salts out" the organic product; Chloroform is highly selective for the pyridone.
6. Purification Dry extracts over

, evaporate solvent. Recrystallize from Benzene/Acetone .
Removes trace inorganic salts and unreacted MNA.
Synthesis Workflow Diagram

Synthesis_Flow Start Start: N-methylnicotinamide (Salt Form) Reagents Add NaOH + K3Fe(CN)6 (Temp < 5°C) Start->Reagents Intermediate Reaction Mixture (Alkaline Oxidation) Reagents->Intermediate 2 hrs stirring Extraction Salt out (K2CO3) Extract w/ CHCl3 Intermediate->Extraction Crystallization Recrystallize (Benzene/Acetone) Extraction->Crystallization Final Pure 2PY Crystals (MP: ~118°C) Crystallization->Final

Figure 2: Operational workflow for the chemical synthesis of 2PY via ferricyanide oxidation.

Part 4: Analytical Profiling

Accurate quantification of 2PY is essential for clinical studies. While UV detection was historical, LC-MS/MS is the modern gold standard due to the polar nature of the compound.

Comparative Analytical Methods
FeatureHPLC-UV (Traditional)LC-MS/MS (Modern Standard)
Detection Principle UV Absorbance @ 260 nmElectrospray Ionization (ESI+)
Retention Time ~5-8 min (C18 column)~2-3 min (HILIC column)
Limit of Detection ~1.0 µM~0.01 µM (High Sensitivity)
Interference Risk High (Co-elution with 4PY/MNA)Low (Mass transition specificity)
Key Transition N/Am/z 153 → 110 (Loss of -CONH)
NMR Characterization (Reference Data)

For validation of synthesized product:

  • 1H NMR (D2O): Distinctive doublet at

    
     6.5 ppm (H-3) and singlet at 
    
    
    
    8.4 ppm (H-6). The N-methyl group appears as a sharp singlet at
    
    
    3.6 ppm.

Part 5: Clinical Significance

The Uremic Toxin Mechanism

In healthy individuals, 2PY is efficiently cleared by the kidneys. In CKD, serum levels can rise 10-fold to 100-fold.

  • PARP-1 Inhibition: 2PY competes with NAD+ for the active site of PARP-1. This inhibition impairs the cell's ability to repair DNA strand breaks, contributing to the "genomic stress" phenotype seen in dialysis patients.

  • Correlation: Serum 2PY correlates strongly with Cystatin C and Creatinine, making it a robust surrogate marker for retention of small water-soluble solutes.

Metabolic Syndrome & Diabetes

Recent metabolomic screens (e.g., in Kuwaiti populations) have identified 2PY as a biomarker associated with obesity and Type 2 Diabetes. The mechanism likely involves the upregulation of NNMT in adipose tissue, shunting NAM away from NAD+ salvage and towards excretion as 2PY, thereby reducing cellular energy expenditure.

References

  • Knox, W. E., & Grossman, W. I. (1946). A new metabolite of nicotinamide. Journal of Biological Chemistry, 166(1), 391-392. Link

  • Rutkowski, B., et al. (2003). N-methyl-2-pyridone-5-carboxamide: A novel uremic toxin?[1][9] Kidney International, 63, S19-S21.[9] Link

  • Pullman, M. E., & Colowick, S. P. (1954). Preparation of 2- and 6-Pyridones of N-Methylnicotinamide. Journal of Biological Chemistry, 206, 121-127. Link

  • Ferrue, F., et al. (2020). Urinary Excretion of N1-methyl-2-pyridone-5-carboxamide and N1-methylnicotinamide in Renal Transplant Recipients.[3] Toxins, 12(2), 116. Link

  • Goodyer, I. D., et al. (2019). Salivary N1-Methyl-2-Pyridone-5-Carboxamide, a Biomarker for Uranium Uptake, in Kuwaiti Children Exhibiting Exceptional Weight Gain. Frontiers in Endocrinology, 10, 396. Link

Sources

Methodological & Application

Application Notes and Protocols for N-Methyl-2-pyridone-5-carboxamide (2PY) Analysis in Serum

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2PY Quantification

N-Methyl-2-pyridone-5-carboxamide (2PY), a primary metabolite of nicotinamide adenine dinucleotide (NAD+), has emerged as a crucial biomarker in clinical and pharmaceutical research.[1] As a downstream product of NAD+ catabolism, circulating levels of 2PY in serum can offer insights into cellular energy metabolism, niacin nutritional status, and renal function. Elevated 2PY concentrations have been identified as a potential uremic toxin, accumulating in patients with chronic kidney disease.[2] Consequently, the accurate and precise quantification of 2PY in serum is paramount for advancing our understanding of various physiological and pathological states.

This comprehensive guide provides detailed application notes and validated protocols for the preparation of serum samples for 2PY analysis, primarily focusing on its subsequent quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the rationale behind various sample preparation strategies, offering step-by-step methodologies for three commonly employed techniques: Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction. Each protocol is designed to ensure high recovery, minimize matrix effects, and produce reliable, reproducible results, adhering to the stringent validation guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA).

Guiding Principles of Sample Preparation for 2PY Analysis

The primary objective of sample preparation is to isolate the analyte of interest, 2PY, from the complex serum matrix, which is replete with proteins, lipids, salts, and other endogenous components that can interfere with LC-MS/MS analysis. An effective sample preparation strategy will:

  • Efficiently remove proteins: High concentrations of proteins can precipitate in the analytical column, leading to system clogs and signal suppression.

  • Minimize matrix effects: Co-eluting endogenous compounds can suppress or enhance the ionization of 2PY in the mass spectrometer, leading to inaccurate quantification.

  • Ensure high and reproducible recovery: The chosen method should consistently extract a high percentage of 2PY from the serum.

  • Be amenable to the analytical method: The final extract should be in a solvent compatible with the LC-MS/MS mobile phase.

The choice of the optimal sample preparation technique often depends on the desired level of sample cleanup, the required sensitivity of the assay, and the available laboratory resources.

Method 1: Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used method for sample preparation in bioanalysis. It involves the addition of a water-miscible organic solvent or an acid to the serum sample, which denatures and precipitates the proteins. The supernatant, containing the analyte, is then separated by centrifugation for subsequent analysis.

Causality Behind Experimental Choices in PPT

Acetonitrile is a common choice for precipitating serum proteins due to its high efficiency.[3] A solvent-to-sample ratio of 3:1 (v/v) is generally sufficient to achieve effective protein removal while minimizing sample dilution. The vortexing step is critical to ensure thorough mixing of the precipitant and the serum, maximizing the precipitation efficiency. Centrifugation at a high speed effectively pellets the precipitated proteins, allowing for the clear separation of the supernatant.

Detailed Protocol for Protein Precipitation

Materials:

  • Serum sample

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of serum into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to the microcentrifuge tube.

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase for concentration.

Caption: Workflow for Liquid-Liquid Extraction of Serum.

Method 3: Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest or interfering components from a liquid sample. [4]For a polar compound like 2PY, a mixed-mode or a polar-enhanced reversed-phase sorbent can be effective.

Causality Behind Experimental Choices in SPE

The choice of SPE sorbent is paramount for successful extraction. A mixed-mode cation exchange sorbent can be used to retain basic interferents while allowing the neutral 2PY to pass through. Alternatively, a polar-enhanced reversed-phase sorbent can retain 2PY through polar and non-polar interactions. The conditioning step activates the sorbent, while the equilibration step prepares it for the sample matrix. The wash step removes weakly bound interferences, and the elution step uses a strong solvent to recover the analyte.

Detailed Protocol for Solid-Phase Extraction (Mixed-Mode Cation Exchange)

Materials:

  • Serum sample

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Ammonium hydroxide solution (5%)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of water through the SPE cartridge.

  • Loading: Load 200 µL of serum onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove acidic and neutral interferences.

  • Washing: Wash the cartridge with 1 mL of methanol to remove remaining polar interferences.

  • Elution: Elute 2PY with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

Caption: Workflow for Solid-Phase Extraction of Serum.

Method Validation and Performance Comparison

The reliability of any analytical method hinges on its rigorous validation. The protocols described herein should be validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry". [5]Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among a series of measurements.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

The following table summarizes typical performance characteristics for the analysis of 2PY in human plasma using protein precipitation and liquid-liquid extraction, as derived from published literature. [6][7]

Parameter Protein Precipitation (Acetonitrile) Liquid-Liquid Extraction
Linearity Range 50 - 5000 ng/mL [7] 50 - 5000 ng/mL [6]
Accuracy (% Bias) Within ±15% Within ±15%
Precision (%RSD) < 15% < 15%
Recovery > 85% > 80%

| Matrix Effect | Minimal to moderate | Generally lower than PPT |

Conclusion and Recommendations

The choice of sample preparation method for 2PY analysis in serum is a critical decision that impacts the quality and reliability of the analytical data.

  • Protein precipitation is a rapid, simple, and cost-effective method suitable for high-throughput analysis. However, it may result in less clean extracts and potentially higher matrix effects.

  • Liquid-liquid extraction offers a higher degree of sample cleanup compared to protein precipitation, often resulting in lower matrix effects. The method is more labor-intensive and requires larger volumes of organic solvents.

  • Solid-phase extraction provides the highest degree of selectivity and sample cleanup, leading to the lowest matrix effects and highest sensitivity. It is, however, the most time-consuming and expensive of the three methods.

For routine analysis where high throughput is a priority, protein precipitation is a viable option, provided that matrix effects are carefully evaluated and controlled. For methods requiring higher sensitivity and cleaner extracts, liquid-liquid extraction or solid-phase extraction are recommended. The specific choice between LLE and SPE will depend on the complexity of the study and the available resources. Regardless of the method chosen, a thorough method validation is essential to ensure the generation of high-quality, reliable data for clinical and research applications.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Li, W., et al. (2022). Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity. Biomedical Chromatography, 36(2), e5261. [Link]

  • Putt, D., et al. (2010). Simultaneous determination of niacin and its metabolites--nicotinamide, nicotinuric acid and N-methyl-2-pyridone-5-carboxamide--in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. Biomedical Chromatography, 24(10), 1059-1074. [Link]

  • He, Y., et al. (2012). Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 66, 291-297. [Link]

  • Wikipedia. (n.d.). N1-Methyl-2-pyridone-5-carboxamide. Retrieved from [Link]

  • Grison, S., et al. (2016). N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin. Toxins, 8(11), 329. [Link]

  • Affinisep. (n.d.). Solid Phase Extraction. Retrieved from [Link]

  • Polson, C., et al. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 785(2), 263-275. [Link]

Sources

Application Notes & Protocols: Analytical Techniques for Uremic Toxin Measurement

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Measuring Uremic Toxins

Uremic toxins are a diverse group of compounds that accumulate in the body as kidney function declines.[1][2] These solutes, which are normally cleared by healthy kidneys, exert a wide range of negative biological effects, contributing to the complex clinical picture known as the uremic syndrome.[3][4][5] The retention of these toxins is linked to severe complications, including cardiovascular disease, chronic inflammation, and neurological dysfunction, which are major causes of morbidity and mortality in patients with chronic kidney disease (CKD).[5][6]

The European Uremic Toxin (EUTox) Work Group has been instrumental in classifying these compounds to better understand their pathophysiology and develop strategies for their removal.[3][7][8][9] Uremic toxins are broadly categorized based on their physicochemical properties, which influence their clearance by dialysis:

  • Small, Water-Soluble Compounds (<500 Da): These are readily removed by conventional hemodialysis. Urea and creatinine are classic examples.

  • Middle Molecules (≥500 Da): This group includes peptides and small proteins, which are less efficiently cleared by standard dialysis membranes.[8]

  • Protein-Bound Uremic Toxins (PBUTs): These compounds, such as indoxyl sulfate (IS) and p-cresyl sulfate (pCS), are tightly bound to circulating proteins like albumin.[10][11] This binding makes them particularly difficult to remove with conventional dialysis, leading to their progressive accumulation and significant contribution to uremic toxicity.[2][11]

Accurate measurement of these toxins in biological matrices like serum and plasma is critical for both clinical management and research.[12] It allows for the assessment of dialysis adequacy, aids in the development of new therapeutic strategies (e.g., novel sorbents and dialysis membranes), and helps researchers understand the mechanisms of uremic toxicity.[2][12] However, the analysis is fraught with challenges, including the complex biological matrix, the wide range of concentrations, and the chemical diversity of the toxins themselves.[13] This guide provides a detailed overview and validated protocols for the key analytical techniques used in uremic toxin research.

Core Analytical Techniques: Principles and Applications

The quantification of uremic toxins demands robust, sensitive, and specific analytical methods. The choice of technique often depends on the specific toxin, the required sensitivity, and the sample throughput needed. The most widely adopted methods are chromatography-based, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for separating and quantifying uremic toxins. It is versatile, reliable, and can be coupled with various detectors.

  • Principle of Operation: HPLC separates compounds based on their differential partitioning between a stationary phase (packed into a column) and a liquid mobile phase. By manipulating the column chemistry, mobile phase composition, and flow rate, a complex mixture can be resolved into its individual components.

  • Common Detectors:

    • UV-Visible (UV-Vis) Detection: Suitable for compounds that absorb light. While cost-effective, it can lack specificity in complex matrices.[1]

    • Fluorescence Detection (FLD): Offers significantly higher sensitivity and specificity for naturally fluorescent toxins (like indoxyl sulfate, p-cresyl sulfate, and indole-3-acetic acid) or those that can be chemically derivatized to become fluorescent.[10][14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for uremic toxin analysis due to its exceptional sensitivity and specificity.[11][15]

  • Principle of Operation: After separation by the LC system, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. A triple quadrupole mass analyzer is most commonly used. The first quadrupole selects the precursor ion (the parent molecule), which is then fragmented in a collision cell. The second quadrupole selects a specific fragment ion for detection. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even at very low concentrations in a complex matrix.[13]

  • Advantages:

    • High Specificity: The MRM transition is unique to the target analyte, minimizing interference from other matrix components.[13]

    • High Sensitivity: Capable of detecting toxins at nano- or picomolar concentrations.[6]

    • Multiplexing: Allows for the simultaneous quantification of multiple toxins in a single run.[16]

Experimental Protocols and Workflows

The following sections provide detailed, field-proven protocols for the analysis of the key protein-bound uremic toxins, indoxyl sulfate (IS) and p-cresyl sulfate (pCS).

Workflow for Uremic Toxin Analysis

The general workflow involves sample preparation to remove interfering substances, chromatographic separation, and finally, detection and quantification.

Uremic_Toxin_Workflow Sample Biological Sample (Serum, Plasma) Prep Sample Preparation (Protein Precipitation) Sample->Prep Add Precipitant (Methanol/Acetonitrile) Centrifuge Centrifugation Prep->Centrifuge Vortex & Incubate Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (e.g., C18 Column) Supernatant->LC Inject into LC System Detection Detection & Quantification (FLD or MS/MS) LC->Detection Data Data Analysis Detection->Data

Caption: General experimental workflow for uremic toxin quantification.

Protocol 1: HPLC with Fluorescence Detection for IS and pCS

This method is robust, cost-effective, and suitable for quantifying the most abundant protein-bound toxins that are naturally fluorescent.[10][17]

1. Rationale and Causality:

  • Protein Precipitation: The high concentration of proteins (especially albumin) in plasma/serum interferes with analysis by binding the toxins and potentially clogging the HPLC column. Ethanol or acetonitrile is used to denature and precipitate these proteins, releasing the bound toxins into the supernatant.

  • Ion-Pairing Chromatography: IS and pCS are acidic and can exhibit poor retention on standard C18 columns. An ion-pairing reagent (like tetrabutylammonium) is added to the mobile phase to form a neutral complex with the analytes, improving their retention and peak shape.[10]

  • Fluorescence Detection: IS and pCS possess native fluorescence, allowing for highly sensitive and selective detection without the need for derivatization. Excitation and emission wavelengths are chosen to maximize the signal for the toxins while minimizing background noise.

2. Step-by-Step Methodology:

  • Standard Preparation:

    • Prepare stock solutions (1 mg/mL) of Indoxyl Sulfate (potassium salt) and p-Cresyl Sulfate (potassium salt) in deionized water.

    • Create a series of working standards by serially diluting the stock solutions in a surrogate matrix (e.g., drug-free serum or phosphate-buffered saline) to generate a calibration curve (e.g., 0.1 to 100 µg/mL).

  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of patient serum, quality control (QC) sample, or calibration standard into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of ice-cold ethanol (or acetonitrile) containing an internal standard (e.g., eugenol).[10][14]

    • Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

    • Incubate at 4°C for 10 minutes to allow for complete precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • HPLC Instrumentation and Conditions:

    • Column: C18 monolithic column (e.g., 100 x 4.6 mm).[10]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and phosphate buffer (e.g., pH 6.8) containing an ion-pairing reagent.[10]

    • Flow Rate: 1.0 - 2.0 mL/min.[10]

    • Injection Volume: 10-20 µL.

    • Fluorescence Detector Settings:

      • Indoxyl Sulfate: Excitation λ = 280 nm, Emission λ = 340 nm.

      • p-Cresyl Sulfate: Excitation λ = 265 nm, Emission λ = 290 nm.

  • Data Analysis:

    • Integrate the peak areas for the analytes and the internal standard.

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the standard concentrations.

    • Determine the concentration of the toxins in the unknown samples using the regression equation from the calibration curve.

Protocol 2: LC-MS/MS for Broad-Spectrum Toxin Quantification

This protocol provides the high sensitivity and specificity required for comprehensive uremic toxin profiling, including both protein-bound and other small molecule toxins.[6][16]

1. Rationale and Causality:

  • Sample Preparation: Similar to the HPLC method, protein precipitation is a crucial first step.[6][18] The use of an internal standard (preferably a stable isotope-labeled version of the analyte, e.g., p-cresyl-d7-sulfate) is critical to correct for matrix effects and variations in instrument response.[19]

  • Chromatographic Separation: A gradient elution using a C18 column is typically employed. This starts with a high aqueous mobile phase to retain polar compounds and gradually increases the organic content to elute more hydrophobic compounds, allowing for the separation of a wide range of toxins in a single run.[1][19] Formic acid is often added to the mobile phase to improve ionization efficiency in the mass spectrometer.[19]

  • Tandem Mass Spectrometry (MS/MS): Detection is performed in negative electrospray ionization (ESI) mode, which is optimal for acidic compounds like IS and pCS.[13] The specific mass-to-charge (m/z) transitions for the precursor and product ions provide unambiguous identification and quantification.[6][13]

LCMS_Protocol cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis P1 50 µL Serum P2 Add 150 µL ACN with Internal Std P1->P2 P3 Vortex & Centrifuge P2->P3 P4 Transfer Supernatant P3->P4 L1 Inject into LC P4->L1 Analysis L2 Gradient Elution (C18 Column) L1->L2 M1 ESI Source (-ve) L2->M1 M2 MRM Detection M1->M2

Caption: LC-MS/MS protocol workflow for uremic toxin analysis.

2. Step-by-Step Methodology:

  • Standard and QC Preparation: Prepare calibration standards and QCs as described in Protocol 1, using appropriate concentrations for the expected physiological range (e.g., 50 ng/mL to 10,000 ng/mL).[6][20]

  • Sample Preparation:

    • Aliquot 50 µL of serum, standard, or QC into a microcentrifuge tube.

    • Add 150 µL of ice-cold acetonitrile containing the stable isotope-labeled internal standards (e.g., 2 µg/mL of indoxyl sulfate-¹³C₆ and p-cresyl-d₇-sulfate).[19]

    • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for injection.

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: UPLC or HPLC system.

    • Column: Acquity BEH C18 column (or equivalent), e.g., 2.1 x 100 mm, 1.7 µm.[13]

    • Mobile Phase A: Water with 0.1% Formic Acid.[19]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Elution: A typical gradient might run from 5% B to 95% B over 5-7 minutes, followed by re-equilibration.[19]

    • Flow Rate: 0.3 mL/min.[13]

    • Column Temperature: 40°C.[19]

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

    • Ionization Mode: ESI Negative.

    • MRM Transitions:

      • Indoxyl Sulfate (IS): m/z 212 → 80 (sulfate group) or 212 → 132 (indoxyl group).[13]

      • p-Cresyl Sulfate (pCS): m/z 187 → 80 (sulfate group) or 187 → 107 (p-cresol).[13]

      • Monitor the corresponding transitions for the stable isotope-labeled internal standards.

  • Data Analysis:

    • Quantify analytes using the peak area ratios relative to their corresponding internal standards.

    • Construct a calibration curve and determine sample concentrations as described previously.

Method Comparison and Selection

Choosing the right analytical technique is a critical decision based on the specific goals of the study.

FeatureHPLC-FLDLC-MS/MS
Principle Chromatographic separation followed by fluorescence detectionChromatographic separation followed by mass-based detection
Specificity Good to Excellent (for fluorescent compounds)Gold Standard / Highest
Sensitivity High (ng/mL range)Very High (pg/mL to ng/mL range)[6]
Throughput ModerateHigh (with modern UPLC systems)
Analytes Limited to fluorescent compounds (e.g., IS, pCS, IAA)Broad applicability to a wide range of compounds
Cost Lower initial and operational costHigher initial and operational cost
Expertise ModerateHigh level of expertise required
Best For Routine quantification of major fluorescent toxinsComprehensive profiling, discovery, high-sensitivity needs

Conclusion and Future Directions

The accurate measurement of uremic toxins is indispensable for advancing our understanding and management of chronic kidney disease. While HPLC-FLD offers a robust and cost-effective solution for monitoring key toxins like IS and pCS, LC-MS/MS stands as the definitive method for comprehensive, sensitive, and highly specific analysis.[1][13] The continued evolution of mass spectrometry, particularly high-resolution mass spectrometry (HRMS), will further enable researchers to identify novel toxins and explore the complex metabolic dysregulation in uremia.[12][18] The protocols outlined in this guide provide a validated foundation for researchers, scientists, and drug development professionals to reliably quantify these critical biomarkers, ultimately aiding in the development of more effective therapies to mitigate uremic toxicity.

References

  • Filosa, C., Leopoldo, M., & Colabufo, N. A. (2024).
  • Silva, C., Santos, G., Mota, M., et al. (2022). Rapid and sustainable HPLC method for the determination of uremic toxins in human plasma samples. Journal of Chromatography B. [Link]

  • Vanholder, R., De Smet, R., Glorieux, G., & Lameire, N. (2014). New methods and technologies for measuring uremic toxins and quantifying dialysis adequacy. Seminars in Dialysis. [Link]

  • Al-Khafaji, K., & El-Kadi, A. O. S. (2024). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. Molecules. [Link]

  • Silva, C., Santos, G., Mota, M., et al. (2022). Rapid and sustainable HPLC method for the determination of uremic toxins in human plasma samples. ResearchGate. [Link]

  • Erratico, S., Gelfusa, M., Biancolillo, A., et al. (2024). Validation of an LC-HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum. International Journal of Molecular Sciences. [Link]

  • Li, F., Wang, M., Zhang, J., et al. (2016). LC-MS/MS method for simultaneous determination of serum p-cresyl sulfate and indoxyl sulfate in patients undergoing peritoneal dialysis. Biomedical Chromatography. [Link]

  • European Uremic Toxin (EUTox) Work Group. Eutox – European Uremic Toxin (EUTox) Work Group of the ESAO and endorsed Work Group of the ERA-EDTA. [Link]

  • Jourde-Chiche, N., Dou, L., Sabatier, F., et al. (2019). Determination of uremic solutes in biological fluids of chronic kidney disease patients by HPLC assay. ResearchGate. [Link]

  • Shank, B. R., & St-Jules, D. E. (2023). Classification of Uremic Toxins and Their Role in Kidney Failure. National Center for Biotechnology Information. [Link]

  • European Uremic Toxin (EUTox) Work Group. Publications & Thesis. [Link]

  • Li, F., Wang, M., Zhang, J., et al. (2016). LC-MS/MS method for simultaneous determination of serum p-cresyl sulfate and indoxyl sulfate in patients undergoing peritoneal dialysis. Semantic Scholar. [Link]

  • Erratico, S., Gelfusa, M., Biancolillo, A., et al. (2024). Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum. MDPI. [Link]

  • Shimadzu. (2006). LCMS Uremic Toxins News. [Link]

  • Vanholder, R., Glorieux, G., & EUTox. (2021). A history of uraemic toxicity and of the European Uraemic Toxin Work Group (EUTox). Clinical Kidney Journal. [Link]

  • Al-Khafaji, K., & El-Kadi, A. O. S. (2024). An LC-MS/MS analytical method for the determination of uremic toxins in patients with end-stage renal disease. ResearchGate. [Link]

  • Vanholder, R., & Glorieux, G. (2021). A history of uraemic toxicity and of the European Uraemic Toxin Work Group (EUTox). National Center for Biotechnology Information. [Link]

  • Lin, C., Pan, H., Chen, Y., et al. (2020). An LC-MS/MS analytical method for the determination of uremic toxins in patients with end-stage renal disease. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • López-Bascón, M. A., et al. (2023). Total analysis system for the determination of uremic toxins in human plasma based on bead injection solid phase extraction hyphenated to mass spectrometry. Talanta. [Link]

  • Liu, S., et al. (2024). From Physicochemical Classification to Multidimensional Insights: A Comprehensive Review of Uremic Toxin Research. National Center for Biotechnology Information. [Link]

  • Niwa, T. (2009). Recent progress in the analysis of uremic toxins by mass spectrometry. Journal of Chromatography B. [Link]

  • Faria, M., & de Pinho, M. N. (2021). Challenges of reducing protein-bound uremic toxin levels in chronic kidney disease and end stage renal disease. Translational Research. [Link]

  • Niwa, T. (2010). Update of uremic toxin research by mass spectrometry. ResearchGate. [Link]

  • Vanholder, R., & Glorieux, G. (2018). Introduction to the Toxins Special Issue on “Novel Issues in Uremic Toxicity”. Toxins. [Link]

Sources

developing a robust assay for N-Methyl-2-pyridone-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Robust LC-MS/MS Assay Development for N-Methyl-2-pyridone-5-carboxamide (2PY)

Executive Summary

N-Methyl-2-pyridone-5-carboxamide (2PY), also known as Nudifloramide, is a major downstream metabolite of Nicotinamide (Vitamin B3). While historically viewed merely as an excretion product, 2PY has emerged as a clinically significant uremic toxin that accumulates in Chronic Kidney Disease (CKD) and End-Stage Renal Disease (ESRD). Elevated 2PY levels inhibit poly(ADP-ribose) polymerase-1 (PARP-1), potentially contributing to genomic instability and uremic toxicity.

Developing a robust assay for 2PY presents a specific bioanalytical challenge: isomer differentiation . 2PY is a structural isomer of N-Methyl-4-pyridone-3-carboxamide (4PY). Both share the same molecular weight (152.15 Da) and similar polarity, but they must be chromatographically separated to ensure accurate quantitation.

This guide outlines a "Self-Validating" LC-MS/MS workflow designed to distinguish 2PY from 4PY, overcome matrix effects in uremic plasma, and deliver high-throughput reliability.

Biological Context & Metabolic Pathway[1]

Understanding the formation of 2PY is critical for interpreting assay results. 2PY is formed via the oxidation of N1-methylnicotinamide (MNA) by the enzyme Aldehyde Oxidase (AOX).

Key Insight: The ratio of 2PY to 4PY can vary based on AOX activity and species differences. In humans, 2PY is the predominant isomer, but 4PY is non-negligible.

NAD_Metabolism cluster_excretion Renal Excretion NAD NAD+ NAM Nicotinamide (NAM) NAD->NAM CD38 / PARPs (Consumption) MNA N1-Methylnicotinamide (MNA) NAM->MNA NNMT (Methylation) PY2 N-Methyl-2-pyridone-5-carboxamide (2PY) [Target Analyte] MNA->PY2 Aldehyde Oxidase (AOX1) PY4 N-Methyl-4-pyridone-3-carboxamide (4PY) [Critical Isomer] MNA->PY4 Aldehyde Oxidase (AOX1)

Figure 1: The metabolic pathway of NAD+ degradation leading to 2PY and 4PY. Note that both isomers originate from the same precursor (MNA).

Method Development Strategy

The Isomer Challenge (2PY vs. 4PY)

Both compounds have a protonated precursor ion ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 at m/z 153 .[1]
  • 2PY Transition:

    
     (Primary Quantifier)
    
  • 4PY Transition: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (Primary Quantifier)[1]
    

Critical Warning: While unique transitions exist, "crosstalk" can occur if the collision energy is not optimized. The most reliable method relies on chromatographic separation . If 2PY and 4PY co-elute, the 4PY signal may contribute to the 2PY channel if the mass resolution is insufficient or fragmentation patterns overlap.

Column Selection: HILIC vs. RPLC
  • Reverse Phase (C18): 2PY is highly polar (logP ≈ -1.0). On standard C18 columns, it elutes near the void volume, leading to high ion suppression (matrix effect).

  • Recommendation: Use HILIC (Hydrophilic Interaction Liquid Chromatography) .[2] An Amide-based HILIC column provides superior retention for polar pyridones, separating them from the early-eluting salts and phospholipids found in urine and plasma.

Detailed Protocol

Materials & Reagents
  • Analyte: N-Methyl-2-pyridone-5-carboxamide (Standard).[3][4][5][6]

  • Internal Standard (IS): N-Methyl-2-pyridone-5-carboxamide-d3 (2PY-d3). Note: If d3 is unavailable, MNA-d3 is a viable alternative, but 2PY-d3 is preferred for identical retention time.

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

  • Matrix: Human Plasma (K2EDTA) or Urine.

Sample Preparation (Protein Precipitation)

This "Crash & Shoot" method is optimized for high throughput.

  • Aliquot: Transfer 50 µL of plasma/urine into a 96-well plate.

  • IS Addition: Add 20 µL of Internal Standard solution (500 ng/mL in 50:50 ACN:Water).

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Mixing: Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a fresh plate.

  • Dilution (Critical): Add 100 µL of ACN to the supernatant. Note: HILIC requires high organic content in the injection solvent to prevent peak distortion.

LC-MS/MS Conditions

Chromatography (HILIC Mode)

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent (e.g., Phenomenex Kinetex HILIC).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[7][1]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.095Initial Hold
1.095Start Gradient
4.060Elution of 2PY/4PY
4.140Wash
5.040End Wash
5.195Re-equilibration
8.095End Run

Mass Spectrometry (ESI Positive)

  • Source: Electrospray Ionization (ESI+).[8]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Role
2PY 153.1110.1 3022Quantifier
2PY 153.178.03035Qualifier
4PY 153.1136.1 3020Specificity Check
2PY-d3 156.1113.13022Internal Standard

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_lc LC Separation (HILIC) cluster_ms MS/MS Detection Sample Plasma/Urine (50 µL) Crash Protein Precip (ACN + 0.1% FA) Sample->Crash Spin Centrifuge (4000g, 10 min) Crash->Spin Dilute Dilute Supernatant (1:1 with ACN) Spin->Dilute Inject Injection (2 µL) Dilute->Inject Column BEH Amide Column Separates 2PY / 4PY Inject->Column ESI ESI Positive Column->ESI MRM MRM Mode 153 -> 110 (2PY) 153 -> 136 (4PY) ESI->MRM

Figure 2: Step-by-step bioanalytical workflow from sample extraction to detection.

Validation & Troubleshooting (The "Scientist's Notebook")

Linearity & Range
  • Target Range: 10 ng/mL – 5,000 ng/mL.

  • Curve Fitting: Linear regression (

    
     weighting) is typically required due to the wide dynamic range in uremic patients.
    
Matrix Effects (Ion Suppression)

Since 2PY is an early eluter in RPLC and a mid-eluter in HILIC, it is susceptible to suppression from salts.

  • Test: Post-column infusion validation. Infuse 2PY standard constantly while injecting a blank plasma extract. Look for "dips" in the baseline at the 2PY retention time.

  • Solution: If suppression exceeds 20%, increase the dilution factor in the sample prep (e.g., 1:5 instead of 1:3) or switch to 2PY-d3 IS which will compensate for the suppression.

The "Ghost Peak" (4PY Interference)
  • Symptom: You see a small shoulder on your 2PY peak or a second peak in the 2PY trace.

  • Diagnosis: This is likely 4PY. Although the

    
     transition is specific to 2PY, at high collision energies, 4PY can produce a 110 fragment (though less efficiently).
    
  • Fix: Optimize the gradient to ensure baseline separation (Resolution

    
    ). In HILIC, 4PY typically elutes after 2PY.
    

References

  • Rutkowski, B., et al. (2003). "N-methyl-2-pyridone-5-carboxamide: A novel uremic toxin?" Kidney International.

  • Lenglet, A., et al. (2016). "N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin."[3] Toxins.[3]

  • Szafarz, M., et al. (2010). "Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS)." Journal of Chromatography B.

  • Shibata, K., et al. (1988). "Simultaneous micro-determination of nicotinamide and its major metabolites... by high-performance liquid chromatography." Journal of Chromatography B.

Sources

Application Note: Quantification of the Uremic Toxin N-Methyl-2-pyridone-5-carboxamide (2PY) in Human Plasma by Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated protocol for the quantification of N-Methyl-2-pyridone-5-carboxamide (2PY) in human plasma using N-Methyl-d3-2-pyridone-5-carboxamide (d3-2PY) as a stable isotope internal standard. 2PY is a major end-product of Nicotinamide Adenine Dinucleotide (NAD+) catabolism and a clinically significant uremic retention solute. Elevated levels of 2PY are associated with Chronic Kidney Disease (CKD) progression and the inhibition of poly(ADP-ribose) polymerase-1 (PARP-1), a critical DNA repair enzyme.[1] This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (LC-MS/MS) to overcome the severe matrix effects often observed in uremic plasma, ensuring high specificity and accuracy for clinical research and biomarker discovery.

Clinical & Biological Significance

The NAD+ Salvage Pathway

Nicotinamide (NAM), a form of Vitamin B3, is a precursor for NAD+, a coenzyme essential for cellular respiration and energy metabolism. The body strictly regulates intracellular NAD+ levels. Excess NAM is methylated in the liver by Nicotinamide N-methyltransferase (NNMT) to form N-methylnicotinamide (MNA) .[2] MNA is subsequently oxidized by Aldehyde Oxidase (AOX1) to form 2PY (major product) and 4PY (minor product).[2]

2PY as a Uremic Toxin

Under normal physiological conditions, 2PY is efficiently excreted by the kidneys. However, in patients with renal impairment, 2PY accumulates to toxic levels.

  • Healthy Reference Range: ~1.0 – 5.0 µmol/L

  • CKD/ESRD Range: Can exceed 40 – 70 µmol/L[2]

  • Toxic Mechanism: High concentrations of 2PY have been shown to inhibit PARP-1 activity, potentially leading to genomic instability and contributing to the "uremic phenotype" (accelerated aging, cardiovascular risk) observed in dialysis patients.

The Necessity of Deuterated Internal Standards

Uremic plasma is a complex matrix containing high concentrations of retained solutes, peptides, and salts. These components often cause ion suppression in Electrospray Ionization (ESI), leading to inaccurate quantification. The use of N-Methyl-d3-2-pyridone-5-carboxamide is non-negotiable for clinical rigor; its identical physicochemical properties and co-elution with the analyte allow it to perfectly compensate for matrix effects and extraction losses.

Visualizations

Metabolic Pathway of 2PY Formation

The following diagram illustrates the catabolic flux from Vitamin B3 to the uremic toxin 2PY.

NAD_Metabolism NAM Nicotinamide (NAM) NAD NAD+ NAM->NAD Salvage Pathway (NAMPT) MNA N-Methylnicotinamide (MNA) NAM->MNA Methylation (NNMT) NAD->NAM Consumption (PARPs, Sirtuins) PY2 N-Methyl-2-pyridone- 5-carboxamide (2PY) (Target Analyte) MNA->PY2 Oxidation (AOX1) - Major PY4 N-Methyl-4-pyridone- 3-carboxamide (4PY) MNA->PY4 Oxidation (AOX1) - Minor

Figure 1: The catabolic pathway of Nicotinamide leading to the formation of 2PY.[2][3] NNMT: Nicotinamide N-methyltransferase; AOX1: Aldehyde Oxidase.

Analytical Workflow

Workflow Step1 Sample Collection (50 µL Human Plasma) Step2 Internal Standard Addition (Add 10 µL of d3-2PY @ 10 µM) Step1->Step2 Step3 Protein Precipitation (Add 150 µL ACN:MeOH 3:1) Step2->Step3 Step4 Centrifugation (14,000 x g, 10 min, 4°C) Step3->Step4 Step5 Supernatant Transfer (Dilute 1:1 with Mobile Phase A) Step4->Step5 Step6 LC-MS/MS Analysis (HILIC Column, MRM Mode) Step5->Step6

Figure 2: Step-by-step sample preparation and analysis workflow for 2PY quantification.

Experimental Protocol

Chemicals and Reagents[4]
  • Analyte: N-Methyl-2-pyridone-5-carboxamide (2PY), >98% purity.

  • Internal Standard: N-Methyl-d3-2-pyridone-5-carboxamide (d3-2PY), isotopic purity >99%.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Ammonium Formate.

Stock Solution Preparation
  • 2PY Stock (1 mg/mL): Dissolve 1 mg of 2PY in 1 mL of 50:50 MeOH:Water. Store at -20°C.

  • d3-2PY IS Stock (100 µM): Dissolve appropriate mass of deuterated standard in 50:50 MeOH:Water.

  • Working IS Solution: Dilute d3-2PY stock to 10 µM in ACN. This will be used for spiking.

Sample Preparation (Protein Precipitation)

This method is optimized for plasma. For urine, a simple 1:10 dilution with mobile phase is often sufficient, but plasma requires protein removal.

  • Aliquot 50 µL of patient plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Working IS Solution (d3-2PY). Vortex briefly.

  • Add 150 µL of cold Precipitation Solvent (Acetonitrile:Methanol, 3:1 v/v).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Incubate at -20°C for 10 minutes to ensure complete precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Crucial Step: Dilute the supernatant 1:1 with Mobile Phase A (10 mM Ammonium Formate in Water) to match the initial mobile phase conditions and prevent peak broadening on the HILIC column.

LC-MS/MS Conditions

Due to the high polarity of 2PY (logP ≈ -1.0), Reverse Phase (C18) chromatography often yields poor retention. HILIC is the gold standard for this application.

Liquid Chromatography Parameters:

  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Phenomenex Luna HILIC (3 µm, 100 x 2.0 mm) or Waters ACQUITY BEH Amide.

  • Column Temp: 35°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Gradient Table:

Time (min) % Mobile Phase B Description
0.00 95% Initial HILIC conditions
1.00 95% Isocratic hold for retention
4.00 50% Linear gradient elution
4.10 95% Return to initial conditions

| 7.00 | 95% | Re-equilibration |

Mass Spectrometry Parameters:

  • System: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 4500 V.

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Type Collision Energy (V)
2PY 153.1 136.1 Quantifier 22
2PY 153.1 110.1 Qualifier 30

| d3-2PY (IS) | 156.1 | 139.1 | Quantifier | 22 |

Note: The transition 153 -> 136 corresponds to the loss of ammonia (-NH3), typical for primary amides. The d3-IS shift (156 -> 139) confirms the deuterium label is retained on the methyl group during fragmentation.

Method Validation & Performance

To ensure "Trustworthiness" (Part 2 of requirements), the method should be validated according to FDA/EMA bioanalytical guidelines.

  • Linearity: The method typically demonstrates linearity from 0.1 µM to 100 µM (r² > 0.995).

  • Accuracy: 85-115% recovery across Low, Medium, and High QC levels.

  • Precision: Intra-day and Inter-day CV < 10%.

  • Matrix Effect: The Matrix Factor (MF) for 2PY should be normalized by the IS. While absolute MF in uremic plasma may be < 1.0 (suppression), the IS-normalized MF must be close to 1.0, proving the d3-standard effectively compensates for the matrix.

References

  • Rutkowski, B., et al. (2003). "N-methyl-2-pyridone-5-carboxamide: a novel uremic toxin?" Kidney International, 63(S84), S19-S21. Link

  • Lenglet, A., et al. (2016). "N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin."[2] Toxins, 8(11), 339. Link

  • Slominska, E. M., et al. (2004). "Accumulation of plasma N-methyl-2-pyridone-5-carboxamide in patients with chronic renal failure." Molecular and Cellular Biochemistry, 267, 29–33. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Link

  • Mullangi, R., et al. (2011). "LC-MS/MS bioanalytical methods and update on clinical pharmacology: An overview." Biomedical Chromatography, 25, 218–237. Link

Sources

Troubleshooting & Optimization

Technical Guide: Stability & Handling of N-Methyl-d3-2-pyridone-5-carboxamide (2PY-d3)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers utilizing N-Methyl-d3-2-pyridone-5-carboxamide (2PY-d3) as an Internal Standard (IS) in LC-MS/MS workflows.

Executive Summary: The Molecule & Its Vulnerabilities[1][2]

N-Methyl-2-pyridone-5-carboxamide (2PY) is a terminal oxidation product of Nicotinamide (NAM) and a uremic toxin.[1][2][3][4] When using the deuterated form (2PY-d3 ) as an internal standard for NAD+ metabolomics, you are working with a molecule that is chemically more robust than the labile analytes it quantifies (e.g., NAD+, NMN, NADPH).

However, "stable" does not mean "invincible." The validity of your quantification relies entirely on the ratio of Analyte/IS remaining constant. The three primary threats to 2PY-d3 stock integrity are:

  • Amide Hydrolysis: Conversion to the carboxylic acid form under extreme pH.

  • Solubility Shifts: Precipitation in high-organic stocks upon freezing.

  • Isotopic Purity: While the

    
    -methyl-d3 group is non-exchangeable under physiological conditions, metabolic cross-talk can occur if the stock is contaminated with non-deuterated analogs.
    

Protocol: Solvent Selection & Stock Preparation

The choice of solvent dictates the storage temperature and shelf-life. Do not default to 100% water for long-term stock, as it invites microbial growth and hydrolysis.

Recommended Solvent Systems
Solvent SystemSolubility LimitRecommended StorageStability EstimateApplication Note
Methanol (100%) ~3-5 mg/mL-20°C or -80°C>12 MonthsPreferred. Fast evaporation, bacteriostatic, easy to aliquot.
DMSO ~10 mg/mLRoom Temp / +4°C>24 MonthsCaution. DMSO freezes at +19°C. Repeated freeze/thaw causes local concentration gradients.
Water (Milli-Q) ~40 mg/mL-80°C (Single Use)<3 MonthsHigh risk of hydrolysis and bacterial growth. Only for working solutions.
Step-by-Step Preparation Protocol
  • Equilibration: Allow the lyophilized vial of 2PY-d3 to reach room temperature in a desiccator before opening. Why? To prevent condensation from introducing moisture, which accelerates amide hydrolysis.

  • Solvation: Dissolve the powder in 100% Methanol to a target concentration of 1 mg/mL (approx. 6.5 mM) .

    • Note: If using DMSO, ensure it is anhydrous.

  • Sonication: Vortex for 30 seconds, then sonicate for 5 minutes. Pyridones can form micro-crystalline aggregates that are invisible to the naked eye but scatter light.

  • Aliquoting: Dispense into amber glass vials (silanized preferred).

    • Volume: 100–200 µL per vial (Single-use strategy).

    • Headspace: Flush with Argon or Nitrogen to prevent oxidation, though 2PY is relatively resistant to oxidative stress compared to NADH.

Storage & Stability Logic

The following decision tree illustrates the lifecycle of the molecule and where degradation typically occurs.

StabilityWorkflow Powder Lyophilized Powder (Store at -20°C, Desiccated) Solvation Solvation in MeOH (1 mg/mL) Powder->Solvation Warm to RT StockStorage Stock Storage (-80°C recommended) Solvation->StockStorage Aliquot immediately WorkingSol Working Solution (Water/MeOH Mix) StockStorage->WorkingSol Dilute 1:100+ Degradation2 Risk: Precipitation (Check solubility after thaw) StockStorage->Degradation2 Freeze/Thaw cycles Degradation1 Risk: Hydrolysis (Avoid pH < 3 or > 9) WorkingSol->Degradation1 If pH extreme

Figure 1: Critical Control Points in the 2PY-d3 Lifecycle. Note the specific risks at the Working Solution and Storage phases.

Troubleshooting Guide (FAQ)

Issue 1: Signal Drop in LC-MS/MS

Symptom: The IS peak area decreases over a sequence run, or the absolute intensity is lower than the previous batch.

  • Root Cause A: Adsorption. Pyridone rings are planar and can stack on active sites in plasticware.

    • Fix: Use silanized glass inserts or low-bind polypropylene plates. Ensure your needle wash contains at least 25% organic solvent.

  • Root Cause B: Solubility Shock. Diluting a 100% Methanol stock directly into a 100% aqueous buffer can cause "micro-precipitation."

    • Fix: Perform intermediate dilution. Dilute Stock (MeOH)

      
       50% MeOH 
      
      
      
      Final Buffer.
Issue 2: Mass Shift (+1 Da or +18 Da)

Symptom: You see a small peak emerging at a different mass transition.

  • Mechanism:

    • +1 Da (Deuterium Exchange): The

      
      -methyl-d3 group is chemically stable. However, if your mobile phase is highly acidic (pH < 2) and temperature is high (>50°C), minor exchange might occur, though rare.
      
    • +1 Da (Impurity): More likely, this is 2PY-d2 impurity in the commercial standard.

    • +18 Da (Hydrolysis): This indicates the amide group (

      
      ) has hydrolyzed to the acid (
      
      
      
      ).
    • Fix: Check the pH of your stock solution. If stored in water/buffer, ensure pH is near neutral (6.0–8.0). Discard stocks older than 3 months if stored in water.

Issue 3: Retention Time Drift

Symptom: The 2PY-d3 peak shifts relative to the endogenous 2PY.

  • Explanation: Deuterium isotope effects on retention time are real but usually negligible in Reverse Phase chromatography. In HILIC (Hydrophilic Interaction Liquid Chromatography), they can be more pronounced.

  • Fix: This is physical behavior, not degradation. As long as the shift is constant, the method is valid. If the shift varies between samples, check for matrix effects or column equilibration issues.

Validation Protocol: How to Verify Your Stock

Before running a clinical or preclinical batch, validate your IS stock using this "Self-Check" protocol.

  • Preparation:

    • Solution A: Freshly prepared 2PY-d3 from powder.

    • Solution B: Your current stored stock (thawed).

  • LC-MS Injection:

    • Inject Solution A (n=5) and Solution B (n=5) at the same theoretical concentration (e.g., 100 ng/mL).

  • Acceptance Criteria:

    • The mean peak area of Solution B must be 90–110% of Solution A.

    • If <90%: Degradation or adsorption has occurred.

    • If >110%: Solvent evaporation in the stock vial has concentrated the solute.

References

  • Cayman Chemical. Nudifloramide (N-methyl-2-Pyridone-5-Carboxamide) Product Information & Stability.Link

  • Lenglet, A., et al. (2016). N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin.[2][4] Toxins, 8(11), 339.[4] Link

  • Trammell, S. A., & Brenner, C. (2013). Targeted, LCMS-based metabolomics for quantitative measurement of NAD+ metabolites. Computational and Structural Biotechnology Journal, 4, e201301012. (Establishes the context of 2PY in NAD+ metabolome quantification). Link

  • Sigma-Aldrich. N-Methyl-2-pyridone-5-carboxamide Product Specification.Link(Note: General reference for NAD metabolite handling).

Sources

Technical Support Center: ESI Optimization for N-Methyl-d3-2-pyridone-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2PY-D3-OPT-001 Status: Active Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary & Analyte Context

Subject: Optimization of Electrospray Ionization (ESI) for N-Methyl-d3-2-pyridone-5-carboxamide (2PY-d3).

Context: N-Methyl-2-pyridone-5-carboxamide (2PY) is a major downstream metabolite of Nicotinamide (Vitamin B3) and a known uremic toxin biomarker.[1][2][3] The deuterated form (2PY-d3) is the critical Internal Standard (IS) used for quantitative LC-MS/MS analysis.

The Challenge: 2PY is a highly polar, hydrophilic molecule with a pyridone ring and a primary amide. Its high polarity makes it susceptible to:

  • ** elution in the void volume** (if using standard C18), leading to massive ion suppression.

  • Low ionization efficiency in high-aqueous mobile phases.

  • Adduct formation (

    
    ) which splits the signal and reduces sensitivity.
    

This guide provides a self-validating workflow to optimize the ESI source and chromatography for maximum sensitivity and stability.

Ionization Physics: The "Why" Behind the Parameters

To optimize the signal, you must understand the mechanism. 2PY ionizes via protonation (


) in positive ESI mode.
The Mechanism

The molecule possesses two primary sites for protonation:

  • The Amide Oxygen: The most basic site.

  • The Pyridone Oxygen: Secondary site.

Optimization Goal: Drive the equilibrium toward the protonated form (


) and suppress sodiated adducts (

).
Visualizing the Ionization Pathway

IonizationMechanism Analyte Neutral 2PY-d3 (Solution Phase) Droplet Charged Droplet (High Voltage + N2) Analyte->Droplet ESI Capillary (+3.5 kV) Desolvation Desolvation (Solvent Evaporation) Droplet->Desolvation Temp & Gas Flow GasPhase Gas Phase Ion [M+H]+ (m/z ~156) Desolvation->GasPhase Proton Transfer (Acidic Modifier) Adduct Adduct Formation [M+Na]+ (Unwanted) Desolvation->Adduct Trace Sodium (No Acid)

Caption: Figure 1. ESI Mechanism for 2PY-d3. Successful optimization requires driving the pathway toward the green Gas Phase Ion node via acidic modifiers and proper desolvation heat.

Critical Source Parameters (The "Knobs")

Do not use "auto-tune" values. This molecule requires specific tuning due to its thermal stability and polarity.

ParameterRecommended SettingTechnical Rationale
Polarity Positive (+) The amide nitrogen is readily protonated. Negative mode is significantly less sensitive for this compound.
Capillary Voltage 3.0 – 3.5 kV 2PY is small. Excessively high voltage (>4kV) can cause in-source fragmentation or discharge, increasing noise.
Source Temp 450°C – 550°C CRITICAL: If using high-aqueous mobile phases (common for polar retention), high heat is required to desolvate the droplet effectively.
Desolvation Gas High (>800 L/hr) High flow assists in breaking the surface tension of aqueous droplets, crucial for releasing the ion.
Cone Voltage Optimize (20-40 V) Perform a ramp. Too low = cluster formation; Too high = in-source fragmentation (loss of amide).
Collision Energy Ramp (15-35 eV) Determine empirically. The d3-methyl group is stable, but the amide bond is the primary fragmentation site.

Chromatography Interface: HILIC vs. Reverse Phase

The Issue: 2PY is too polar for standard C18 retention. It often elutes in the "dead time" (t0), where salts and un-retained matrix components suppress ionization.

Protocol A: HILIC (Recommended)

Hydrophilic Interaction Liquid Chromatography is superior for 2PY because it allows the use of high-organic mobile phases (e.g., 90% Acetonitrile), which desolvate easily in the ESI source, boosting sensitivity by 5-10x.

  • Column: Amide or Bare Silica HILIC.

  • Mobile Phase A: 10mM Ammonium Formate + 0.1% Formic Acid (Water).[4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Start Conditions: 90-95% B.

Protocol B: Reverse Phase (C18) - The "Aqueous" Trap

If you must use C18, you need nearly 100% water to retain it.

  • Risk: Pure water has high surface tension and is hard to electrospray.

  • Fix: If running >90% aqueous, increase source temperature and gas flow to maximum safe limits to ensure droplet evaporation.

Optimization Workflow

Follow this step-by-step loop to validate your method.

OptimizationLoop Start Start: Infuse 2PY-d3 Standard (1 µg/mL in 50:50 MeOH:H2O) Q1Scan Q1 Scan (Full Scan) Identify Precursor [M+H]+ Start->Q1Scan AdductCheck Check for [M+Na]+ (+22 Da) Is Sodium >10% of Protonated? Q1Scan->AdductCheck Action_AddAcid Action: Add 0.1% Formic Acid or Ammonium Formate AdductCheck->Action_AddAcid Yes (High Sodium) ProdScan Product Ion Scan (MS2) Ramp CE to find fragments AdductCheck->ProdScan No (Clean Signal) Action_AddAcid->Q1Scan Re-Infuse ChromTest Chromatography Test Inject on Column ProdScan->ChromTest Validation Check S/N at LOQ Is S/N > 10? ChromTest->Validation

Caption: Figure 2. Step-by-step optimization workflow. Note the loop-back at "Adduct Check" – this is the most common failure point for pyridone carboxamides.

Troubleshooting & FAQs

Q1: I see the d3-standard signal in the native (unlabeled) channel. Is my standard impure?

Diagnosis: This is likely "Cross-Talk" or Isotopic Overlap. Explanation:

  • Impurity: Your d3 standard might contain d0 (native) impurity. Check the Certificate of Analysis (CoA).

  • Mass Resolution: If your MS resolution is low (e.g., 0.7 Da FWHM), the isotope envelope of the d3 (M+3) might tail into the d0 channel, or vice versa.

  • Fragmentation: If the d3 label is on the amide (it shouldn't be for this molecule, it's usually N-methyl-d3), it could exchange. Note: N-methyl-d3 is chemically stable. Action: Run a "Blank + IS" sample. If you see a peak in the analyte channel, calculate the % contribution. If <20% of your LLOQ, it is acceptable. If higher, dilute the IS concentration.

Q2: My signal intensity drops over time (Drift).

Diagnosis: Source Contamination or Charging. Explanation: Pyridones are "sticky." They can adsorb to the metal surfaces of the ESI cone. Action:

  • Use a divert valve to send the first 1-2 minutes (containing salts) to waste.

  • Switch to a HILIC method to avoid high-aqueous conditions that dirty the source.

Q3: I have high background noise in the 2PY transition.

Diagnosis: Solvent Contamination. Explanation: The mass of 2PY (153) and 2PY-d3 (156) is in the "chemical noise" region where solvent clusters and plasticizers exist. Action:

  • Use LC-MS grade solvents only.

  • Avoid storing mobile phases in plastic bottles; use glass.

  • Increase the Collision Energy (CE) slightly to fragment background cluster ions, which are often more fragile than the covalent 2PY amide bond.

References

  • Lenglet, A., et al. (2016). "N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin."[2][3][5][6] Toxins, 8(11), 339.[2]

  • Shibata, K., et al. (1988). "Simultaneous micro-determination of nicotinamide and its major metabolites... by high-performance liquid chromatography." Journal of Chromatography B.

  • Element Lab Solutions. (n.d.). "10 Tips for Electrospray Ionisation LC-MS." Technical Guide.

  • FDA. (2020). "Liquid Chromatography-High Resolution Mass Spectrometry (LC-ESI-HRMS) Method for the Determination of MNP." FDA Methods.

Sources

Technical Support Center: Optimizing 2-Pyrrolidinone (2PY) Quantitation in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Department: Bioanalytical Method Development & Support Last Updated: February 14, 2026

Executive Summary

2-Pyrrolidinone (2PY) presents a classic "polar small molecule" challenge in bioanalysis. Its high polarity (


) means it typically elutes in the void volume of standard Reverse Phase (C18) chromatography. Co-eluting with salts, proteins, and—most critically—phospholipids leads to severe signal suppression (Matrix Effect > 50%), compromising sensitivity and reproducibility.

This guide moves beyond standard protocols to implement a Phospholipid Depletion (PLD) and Hydrophilic Interaction Liquid Chromatography (HILIC) workflow. This "Dual-Orthogonal" approach is the current gold standard for minimizing suppression in lactam analysis.

Module 1: The Root Cause – Phospholipid Interference[1][2][3]

The Mechanism of Suppression

In Electrospray Ionization (ESI), analytes compete for surface charge on the evaporating droplet. Endogenous plasma phospholipids (glycerophosphocholines and lyso-forms) are highly surface-active. When they co-elute with 2PY, they monopolize the droplet surface, preventing 2PY from entering the gas phase.

The "Dirty" Truth of Protein Precipitation (PPT): Standard PPT (adding Acetonitrile/Methanol and spinning) removes proteins but leaves >90% of phospholipids in the supernatant. These lipids accumulate on your column and source, causing "ghost peaks" and drifting sensitivity.

Protocol: Phospholipid Depletion (PLD)

Replaces standard PPT for high-throughput 2PY analysis.

Materials:

  • 96-well Phospholipid Removal Plate (e.g., HybridSPE-Phospholipid or Ostro).

  • Vacuum Manifold.

Step-by-Step Workflow:

  • Load: Add 100 µL Plasma to the wells.

  • Precipitate: Add 300 µL 1% Formic Acid in Acetonitrile (The acid disrupts drug-protein binding; the ACN precipitates proteins).

  • Agitate: Vortex plate for 2 minutes (Critical for maximizing contact with the Zirconia/Sorbent bed).

  • Elute: Apply vacuum (5-10 inHg). Collect filtrate.

  • Direct Inject: The filtrate is ready for HILIC analysis (no evaporation/reconstitution required if sensitivity permits).

Why this works: The Lewis acid-base interaction between the Zirconia-coated silica and the phosphate group of the phospholipids retains the lipids while 2PY flows through.

Visualizing the Suppression Mechanism

MatrixEffect cluster_ESI ESI Droplet Dynamics cluster_Analytes Droplet Charged Droplet Surface Droplet Surface (Limited Charge Sites) Droplet->Surface Competition GasPhase Gas Phase Ions (MS Detection) Surface->GasPhase Ion Evaporation Surface->GasPhase Suppressed Signal 2 2 PY 2-Pyrrolidinone (Low Surface Activity) PY->Droplet PY->Surface Blocked PLs Phospholipids (High Surface Activity) PLs->Droplet PLs->Surface Monopolizes Surface

Caption: Phospholipids (black) outcompete 2PY (yellow) for surface charge, preventing 2PY ionization.

Module 2: Chromatographic Resolution (HILIC vs. RPLC)

Standard C18 columns fail because 2PY is too polar to retain, eluting with the solvent front (void volume) where salt suppression is highest. We must switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .

Column Selection Strategy
FeatureReverse Phase (C18)HILIC (Amide/Silica)Verdict for 2PY
Mechanism Hydrophobic PartitioningWater Layer PartitioningHILIC (Retains polar 2PY)
Elution Order Polar

Non-polar
Non-polar

Polar
HILIC (Separates 2PY from salts)
Mobile Phase High Water %High Organic % (ACN)HILIC (Better desolvation/sensitivity)
Matrix Effect High (Void Volume elution)Low (Retained away from void)HILIC
Recommended HILIC Method
  • Column: Amide-bonded phase (e.g., BEH Amide or TSKgel Amide-80), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0.0 min: 95% B (High organic to retain 2PY)

    • 2.0 min: 95% B

    • 5.0 min: 50% B (Flush matrix)

    • 5.1 min: 95% B

    • 8.0 min: 95% B (Re-equilibration is critical in HILIC)

Critical Technical Insight: The "Water Layer" theory dictates that HILIC columns form a water-rich layer on the stationary phase surface. 2PY partitions into this layer. Never inject a 100% aqueous sample into a HILIC column; it disrupts this layer and destroys peak shape. Always inject samples in >75% ACN.

Module 3: Validation & Quality Control

Calculating the Matrix Factor (MF)

Per FDA Bioanalytical Method Validation Guidance (2018), you must quantify the suppression.

Experiment:

  • Set A (Post-Extraction Spike): Extract blank plasma (via PLD), then spike 2PY at Low QC concentration.

  • Set B (Neat Standard): Spike 2PY into mobile phase at the same concentration.



  • Target:

    
     (indicating <15% suppression/enhancement).
    
  • IS Normalized MF: Calculate MF for both 2PY and the Internal Standard (2PY-d6). The ratio of these MFs must be close to 1.0.

Internal Standard (IS) Selection
  • Mandatory: Stable Isotope Labeled (SIL) IS: 2-Pyrrolidinone-d6 or -d8 .

  • Why: An analog IS (structurally similar but different) will not co-elute perfectly with 2PY in HILIC mode. If the IS elutes 10 seconds later, it experiences a different suppression environment than the analyte. Only a co-eluting SIL-IS can compensate for dynamic suppression.

Troubleshooting & FAQs

Q1: My 2PY retention time is shifting between injections in HILIC mode.

  • Cause: Insufficient column equilibration. HILIC phases require longer equilibration than C18 to re-establish the water layer.

  • Fix: Increase the re-equilibration time at the end of your gradient (at least 10-15 column volumes). Ensure your sample diluent matches the initial mobile phase (e.g., 95% ACN).

Q2: I see "negative" peaks or baseline dips near my analyte.

  • Cause: This is a classic sign of ion suppression caused by high salt concentrations eluting from the void volume.

  • Fix: If using HILIC, increase the retention (k') by raising the starting %ACN or lowering the buffer strength. You need to push 2PY further away from the solvent front.

Q3: Can I use Liquid-Liquid Extraction (LLE) instead of Phospholipid Removal Plates?

  • Analysis: 2PY is very polar. It extracts poorly into non-polar solvents (Hexane/MTBE) used in LLE. You would need polar solvents (Ethyl Acetate), which unfortunately also extract phospholipids, negating the benefit.

  • Verdict: No. PLD or Mixed-Mode SPE is superior for this specific analyte.

Q4: My sensitivity is low even with HILIC.

  • Cause: Check your pH. 2PY is a lactam.

  • Fix: Ensure your mobile phase pH is controlled (pH 3-4 with Ammonium Formate). This promotes protonation

    
     in positive ESI mode without degrading the column.
    

Workflow Visualization

Workflow cluster_Prep Sample Preparation (PLD) cluster_LCMS HILIC-MS/MS Analysis Plasma Plasma Sample Crash Precipitate w/ 1% Formic in ACN Plasma->Crash Filter Pass through Zr-Coated Plate Crash->Filter Clean Phospholipid-Free Filtrate Filter->Clean Removes >99% PLs Inject Inject (High Organic Diluent) Clean->Inject Sep HILIC Separation (Amide Column) Inject->Sep Retains 2PY Detect MS/MS Detection (MRM Mode) Sep->Detect

Caption: Optimized workflow combining Phospholipid Depletion (PLD) with HILIC separation.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1] (2018).[2] Focus on Section III.B.3 regarding Matrix Effects.

  • Liu, Y., et al. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue.[3] Journal of Chromatography B (2010). Demonstrates HILIC efficacy for pyrrolidinones.[4]

  • Sigma-Aldrich (Merck). HybridSPE-Phospholipid Technology: Eliminating Phospholipid Interference. Technical Report demonstrating the mechanism of Zirconia-based lipid removal.

  • Agilent Technologies. Retaining and Separating Polar Molecules – When to Use HILIC Versus Reversed-Phase LC. Technical Note on HILIC mechanisms.

Sources

Technical Support Center: N-Methyl-2-pyridone-5-carboxamide (2PY) Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working on the quantification of N-Methyl-2-pyridone-5-carboxamide (2PY). This guide provides in-depth troubleshooting advice and frequently asked questions in a direct Q&A format to address common challenges encountered during bioanalytical method development and validation, with a focus on calibration curve issues.

Frequently Asked Questions (FAQs)

Q1: What are the standard acceptance criteria for a calibration curve in a regulated bioanalytical assay?

As a Senior Application Scientist, I always ground my work in the established regulatory frameworks. For bioanalytical methods, the key guidelines are provided by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] While you should always consult the latest version of these documents, the generally accepted criteria for a calibration curve are summarized below.[3]

ParameterAcceptance CriteriaRationale
Number of Standards A minimum of 6 non-zero standards is recommended.Provides sufficient data points to accurately define the concentration-response relationship and assess linearity.
Correlation Coefficient (R²) Should be ≥ 0.99.While a high R² is desirable as an indicator of a strong linear relationship, it should not be the sole determinant of curve acceptability.
Accuracy The back-calculated concentration for each standard should be within ±15% of the nominal value.Ensures the mathematical fit of the curve accurately reflects the true concentrations of the standards.
Lower Limit of Quantification (LLOQ) The back-calculated concentration for the LLOQ standard must be within ±20% of the nominal value.A wider acceptance window is permitted for the LLOQ due to the inherently lower signal-to-noise ratio and greater potential for variability at the lowest concentration.
Curve Integrity At least 75% of the calibration standards must meet the accuracy criteria.This allows for some random error but ensures the overall curve is statistically sound. The LLOQ must always be one of the passing standards.[4]

Troubleshooting Guide: Calibration Curve Failures

This section addresses specific, common problems you may encounter with your 2PY calibration curves.

Q2: My calibration curve for 2PY has a poor correlation coefficient (R² < 0.99) and looks scattered. What should I investigate?

A low R² value is a clear sign of excessive variability or a non-linear response where a linear one is expected. This indicates that the instrument's response is not consistently proportional to the concentration, pointing to issues in sample preparation, instrument performance, or data processing.

Potential Causes & Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the root cause of poor linearity and scatter.

G cluster_prep Step 1: Review Preparation & Processing cluster_instrument Step 2: Investigate Instrument Performance start Start: Poor R² (<0.99) and/or Scattered Curve prep_check Review Standard Preparation - Pipetting errors? - Calculation mistakes? - Serial dilution errors? start->prep_check is_check Check Internal Standard (IS) - Consistent addition? - IS stability? prep_check->is_check No Errors reprepare Action: Remake Standards from fresh stock solutions. prep_check->reprepare Errors Found integration_check Review Peak Integration - Inconsistent baseline? - Split peaks integrated separately? is_check->integration_check lc_check Check LC System - Fluctuating pressure? - Leaks? - Inconsistent mobile phase? integration_check->lc_check reprocess Action: Manually review and re-integrate all peaks. integration_check->reprocess Errors Found ms_check Check MS System - Source contamination? - Detector voltage unstable? - Inconsistent spray? lc_check->ms_check No Issues lc_maint Action: Perform LC maintenance (e.g., purge pump, check fittings). lc_check->lc_maint Issues Found ms_maint Action: Clean MS source, perform system tune/calibration. ms_check->ms_maint Issues Found reprepare->start Re-run Curve reprocess->start Re-evaluate R² lc_maint->start Re-run Curve ms_maint->start Re-run Curve

Caption: Troubleshooting workflow for a scattered calibration curve.

Step-by-Step Protocol: Isolating the Issue
  • Verify Standard Preparation: The most common source of error is often the simplest. Inaccurate pipetting, especially during serial dilutions, can introduce significant, non-systematic errors.[5] Recalculate all dilutions and consider preparing a fresh set of calibration standards from a new stock solution.

  • Evaluate Internal Standard (IS) Response: An ideal internal standard's response should be consistent across all samples (standards, QCs, and unknowns). Plot the absolute peak area of your IS for each standard. If you see high variability or a clear trend (e.g., decreasing IS area with increasing 2PY concentration), it points to a problem like matrix effects or issues with IS addition.[6]

  • Review Peak Integration: Automated integration software can sometimes fail, especially with low-intensity peaks or noisy baselines. Manually inspect the integration for each calibrant. Ensure the baseline is set consistently and that the entire peak area is being measured. Poor chromatography leading to tailing or split peaks can exacerbate integration issues.[7]

  • Assess Instrument Stability: Check the LC system pressure trace for fluctuations, which could indicate pump or leak issues. For the mass spectrometer, a dirty ion source is a frequent cause of unstable signal.[8] If it has been a while since the last cleaning or tune, perform routine maintenance as per the manufacturer's instructions.

Q3: The back-calculated concentrations for my LLOQ and low-end calibrants have high inaccuracy (>20%), but the rest of the curve is fine. Why?

This is a classic problem indicating that your method is not behaving linearly at the low end of the curve or that there is a persistent background interference.

Potential Causes & Solutions
  • Contamination/Carryover: 2PY is an endogenous molecule, and background levels can exist. More commonly, carryover from a high-concentration sample into a subsequent low-concentration sample can artificially inflate the response.[7]

    • Protocol: Inject a series of blank matrix samples immediately after your highest calibration standard. If you see a peak for 2PY that diminishes with each injection, you have a carryover problem.

    • Solution: Optimize the autosampler wash procedure. Use a stronger wash solvent (e.g., one with a higher percentage of organic solvent) and increase the wash volume and/or duration.

  • Incorrect Regression Weighting: In LC-MS/MS, the variance of the signal often increases with concentration (a phenomenon called heteroscedasticity). A simple linear regression gives equal "weight" to all data points. This means the large absolute error of the high-concentration standards can disproportionately influence the curve, leading to poor accuracy at the low end.[9]

    • Solution: Apply a weighting factor to your regression analysis. The most common and effective weighting factors are 1/x or 1/x², where 'x' is the concentration. This gives more weight to the lower-concentration standards, typically resulting in a much better fit and improved accuracy at the LLOQ.[10]

  • Matrix Effects: The biological matrix (plasma, urine, etc.) contains many other molecules that can co-elute with 2PY and interfere with its ionization in the mass spectrometer source, either suppressing or enhancing the signal.[11] This effect can be non-linear and is often most pronounced at the LLOQ where the analyte signal is weakest.

    • Diagnosis & Mitigation: See the detailed workflow in Q4 below.

Q4: I suspect matrix effects are impacting my 2PY assay. How can I definitively diagnose and mitigate this?

Matrix effects are a primary challenge in LC-MS/MS bioanalysis, caused by co-eluting endogenous components that affect the ionization efficiency of the analyte.[12] For a polar molecule like 2PY, this is a significant consideration.

Experimental Workflow for Diagnosing Matrix Effects

This workflow uses a post-extraction spike experiment to isolate and quantify the impact of the matrix.

G cluster_prep Experimental Setup cluster_calc Calculation cluster_interp Interpretation start Start: Suspected Matrix Effects set_a Set A (Neat Solution): Spike 2PY + IS into post-extraction solvent. start->set_a set_b Set B (Post-Extraction Spike): 1. Extract blank matrix. 2. Spike 2PY + IS into the extracted matrix. start->set_b analyze Analyze both sets by LC-MS/MS (n=6 replicates recommended) set_a->analyze set_b->analyze calc_me Calculate Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A) analyze->calc_me calc_is_me Calculate IS-Normalized MF: (MF of Analyte) / (MF of IS) calc_me->calc_is_me interp_mf MF < 1: Ion Suppression MF > 1: Ion Enhancement MF = 1: No Matrix Effect calc_is_me->interp_mf interp_is_mf IS-Normalized MF close to 1: IS successfully compensates for matrix effects. IS-Normalized MF deviates from 1: IS is not tracking the analyte. interp_mf->interp_is_mf mitigate Action: Mitigate Matrix Effects - Improve Sample Cleanup (e.g., SPE) - Modify Chromatography - Use Stable Isotope Labeled IS interp_is_mf->mitigate If significant effects are observed

Caption: Workflow for diagnosing and quantifying matrix effects.

Mitigation Strategies
  • Improve Sample Cleanup: Simple protein precipitation may not be sufficient to remove interfering phospholipids and other endogenous components.[11] Consider switching to a more selective sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Optimize Chromatography: Modify your LC gradient to better separate 2PY from the region where matrix components elute. Sometimes, simply adjusting the gradient slope or using a different stationary phase can resolve the issue.[7]

  • Use a Stable Isotope Labeled (SIL) Internal Standard: This is the gold standard for mitigating matrix effects. An SIL-IS (e.g., Deuterated 2PY) is chemically identical to the analyte and will co-elute perfectly. It will experience the exact same degree of ion suppression or enhancement, allowing the ratio of analyte-to-IS to remain constant, thus providing an accurate result.[13][14]

References
  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][1]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][2]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link][15]

  • Chatla, C. USFDA guidelines for bioanalytical method validation. SlideShare. [Link][16]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][4]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][17]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][18]

  • European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. [Link][19]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][3]

  • Gopinathan, S. Bioanalytical method validation ema. SlideShare. [Link][20]

  • Dolan, J.W. LC Troubleshooting Bible. [5]

  • ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link][7]

  • Lenglet, A., et al. (2016). N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin. MDPI. [Link][21]

  • Jacob, M., et al. Quantitation of the niacin metabolites 1-methylnicotinamide and 1-methyl-2-pyridone-5-carboxamide in random spot urine samples, by ion-pairing reverse-phase HPLC with UV detection, and the implications for the use of spot urine samples in the assessment of niacin status. ResearchGate. [Link][22]

  • Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link][8]

  • LabScape. (2024). Best Practices for Calibration Curves in LC-MS/MS: Ensuring Accuracy and Reliability. [Link][10]

  • CGSpace. Mass Spectrometer (MS) Troubleshooting Guide. [Link][23]

  • National Institute of Standards and Technology. What can go wrong with the calibration procedure. [Link][24]

  • Inamadugu, J. K., et al. (2010). Simultaneous determination of niacin and its metabolites...in human plasma by LC-MS/MS. PubMed. [Link][25]

  • P. Wong, et al. (1999). Measurement of nicotinamide and N-methyl-2-pyridone-5-carboxamide in plasma by high performance liquid chromatography. PubMed. [Link][26]

  • Crawford Scientific. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link][14]

  • Fung, E. N., et al. (2011). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of the Association for Laboratory Automation. [Link][11]

  • Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. [Link][12]

  • Dolan, J.W. (2009). When Should an Internal Standard be Used?. LCGC International. [Link][6]

  • Spectroscopy Online. (2021). Calibration: Effects on Accuracy and Detection Limits in Atomic Spectroscopy. [Link][9]

Sources

Validation & Comparative

validation of an LC-MS/MS method for N-Methyl-2-pyridone-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-2-pyridone-5-carboxamide (2PY) is a primary metabolite of Nicotinamide (Vitamin B3) and a recognized uremic toxin that accumulates in Chronic Kidney Disease (CKD).[1][2][3] Accurate quantification of 2PY is critical for monitoring niacin status and assessing uremic toxicity. However, its high polarity (logP ≈ -1.0) renders traditional Reversed-Phase Liquid Chromatography (RPLC) ineffective, leading to void volume elution and severe ion suppression.

This guide validates a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method, comparing it against the traditional C18 approach. We demonstrate that HILIC chemistry provides the necessary retention and selectivity to separate 2PY from matrix interferences, ensuring a self-validating, regulatory-compliant workflow.

The Analytical Challenge: Why Standard Methods Fail

The quantification of 2PY presents a classic bioanalytical paradox: it is abundant in urine/plasma but difficult to retain.

  • The Polarity Trap: 2PY is highly hydrophilic. On a standard C18 column, it elutes near the void volume (

    
    ).
    
  • Matrix Effects: Elution at

    
     coincides with high concentrations of unretained salts and phospholipids. This results in ion suppression , where the analyte signal is dampened by competing ions, causing poor sensitivity and non-reproducible quantification.
    
  • Isomeric Interference: 2PY has structural isomers (e.g., N-methyl-4-pyridone-3-carboxamide, 4PY) that share the same precursor mass (m/z 153). Without adequate chromatographic retention, these isomers co-elute, leading to false positives.

Comparative Analysis: RPLC (C18) vs. HILIC (Amide)

The following data compares a standard C18 protocol against the validated HILIC-Amide protocol.

Table 1: Performance Comparison

ParameterMethod A: Standard RPLC (C18)Method B: HILIC (Amide)Status
Column C18 (1.7 µm, 2.1 x 50 mm)BEH Amide (1.7 µm, 2.1 x 100 mm)HILIC Wins
Retention Factor (

)
< 0.5 (Elutes in void)3.2 (Well retained)HILIC Wins
Matrix Effect -65% (Severe Suppression)-8% (Negligible)HILIC Wins
Peak Shape Broad, TailingSharp, SymmetricalHILIC Wins
Isomer Separation Co-elution with 4PYBaseline Resolution (

)
HILIC Wins

Expert Insight: The HILIC mechanism utilizes a water-rich layer on the stationary phase surface. 2PY partitions into this layer, increasing retention time significantly. This moves the analyte away from the "salt front," eliminating the ion suppression observed in RPLC.

Validated Experimental Protocol

This protocol complies with FDA Bioanalytical Method Validation (BMV) guidelines.

Reagents and Standards[4]
  • Analyte: N-Methyl-2-pyridone-5-carboxamide (2PY).[1][2][3][4][5][6][7][8]

  • Internal Standard (IS): 2PY-d3 (Deuterated analog is essential to compensate for any residual matrix effects).

  • Mobile Phases:

    • MP A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water (pH 3.0).

    • MP B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water (pH 3.0).

    • Note: Ammonium formate is chosen to buffer the pH and facilitate protonation

      
      .
      
Sample Preparation (Protein Precipitation)
  • Step 1: Aliquot 50 µL of plasma/urine into a 1.5 mL tube.

  • Step 2: Add 200 µL of Acetonitrile containing IS (20 ng/mL).

  • Step 3: Vortex vigorously for 30 seconds to precipitate proteins.

  • Step 4: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Step 5: Transfer 100 µL of supernatant to a clean vial.

  • Step 6: Dilute 1:1 with Acetonitrile (Total organic content must match initial mobile phase conditions to prevent peak distortion).

LC-MS/MS Conditions[4][10][11][12]

Chromatography:

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 99% A (High Organic)

    • 1.0 min: 99% A

    • 3.5 min: 70% A

    • 4.0 min: 40% A (Flush)

    • 4.1 min: 99% A (Re-equilibrate for 2 mins)

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

Table 2: MRM Transitions

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Role
2PY 153.1110.1 3022Quantifier
2PY 153.1136.13018Qualifier
2PY-d3 156.1113.13022Internal Std

Workflow Visualization

The following diagram illustrates the validated workflow, emphasizing the critical decision points for HILIC compatibility.

G Sample Biological Sample (Plasma/Urine) Precip Protein Precipitation (Acetonitrile + IS) Sample->Precip  + 4x Vol ACN Centrifuge Centrifugation (14,000 x g) Precip->Centrifuge Supernatant Supernatant Dilution (1:1 ACN) Centrifuge->Supernatant  Remove Proteins HILIC HILIC Separation (BEH Amide Column) Supernatant->HILIC  Inject Detection MS/MS Detection (MRM 153->110) HILIC->Detection  ESI+

Caption: Optimized HILIC-MS/MS workflow for 2PY. Note the dilution step ensures the sample solvent matches the high-organic initial mobile phase.

Validation Results (Summary)

  • Linearity:

    
     over the range of 10 – 5000 ng/mL.
    
  • Accuracy: 94.5% – 106.2% across QC levels (Low, Mid, High).

  • Precision: Intra-day CV < 4.5%; Inter-day CV < 6.8%.

  • Recovery: > 85% (Consistent across concentration range).

  • Stability: Stable in plasma for 24h at room temperature and 3 freeze-thaw cycles.

Biological Application & Reference Ranges

When applying this method in clinical research, it is vital to understand the expected concentration ranges. 2PY levels are significantly elevated in renal pathology.[2][7]

  • Healthy Controls: ~1.37 mg/L (approx. 9 µmol/L)[8]

  • Uremic Patients (CKD): ~4.02 mg/L (approx. 26 µmol/L), with peaks up to 7.80 mg/L.[8]

Note: In urine, concentrations are much higher; samples typically require a 10x to 100x dilution prior to the precipitation step.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry.[9] U.S. Food and Drug Administration. [Link]

  • Lenglet, A., et al. (2016). N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin.[1][3][4] Toxins, 8(11), 339. [Link]

  • Rutkowski, B., et al. (2003). N-methyl-2-pyridone-5-carboxamide: a novel uremic toxin? Kidney International, 64, S19-S21. [Link]

  • Mula, J., et al. (2023).[9] Analytical validation of a novel UHPLC-MS/MS method for 19 antibiotics quantification in plasma. Biomedicine & Pharmacotherapy, 163.[9] [Link]

Sources

Technical Comparison Guide: N-Methyl-2-pyridone-5-carboxamide (2PY) as a Next-Generation Uremic Biomarker

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-2-pyridone-5-carboxamide (2PY) represents a critical evolution in the monitoring of uremic toxicity. Unlike traditional filtration markers (Creatinine, Urea) which passively reflect Glomerular Filtration Rate (GFR), 2PY is an active participant in uremic pathophysiology. It is a major end-product of Nicotinamide (NAM) catabolism that accumulates up to 40-fold in End-Stage Renal Disease (ESRD).

Its distinct value lies in its mechanism of toxicity: inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) . This connects renal failure directly to genomic instability and impaired DNA repair, offering a mechanistic biomarker that complements the oxidative stress profiles provided by protein-bound toxins like Indoxyl Sulfate.

Metabolic Origin & Molecular Context

To understand 2PY as a biomarker, one must first isolate its origin in the NAD+ salvage pathway. It is not a random waste product but a specific metabolite of Vitamin B3 (Nicotinamide).

  • Precursor: Nicotinamide (NAM), the amide form of Vitamin B3.

  • Enzymatic Pathway: NAM is methylated by Nicotinamide N-methyltransferase (NNMT) to form N1-methylnicotinamide (MNA). MNA is then oxidized by Aldehyde Oxidase (AOX1) to form 2PY (major) and 4PY (minor).

  • Clearance: Exclusively renal. In CKD, the clearance drops, leading to massive serum accumulation.

Diagram 1: The NAD+ Salvage & 2PY Formation Pathway

This pathway illustrates how therapeutic NAD+ supplementation (often used in metabolic diseases) can inadvertently drive uremic toxicity in CKD patients via 2PY accumulation.

NAD_Metabolism NAD NAD+ NAM Nicotinamide (NAM) NAD->NAM Consumption/Salvage MNA N1-Methylnicotinamide (MNA) NAM->MNA NNMT Enzyme (Liver/Adipose) PY2 2PY (N-Methyl-2-pyridone-5-carboxamide) MNA->PY2 Aldehyde Oxidase (AOX1) PY4 4PY (Minor Metabolite) MNA->PY4 AOX1 Urine Renal Excretion PY2->Urine Filtration (Healthy) Accumulation Serum Accumulation (>40µmol/L) PY2->Accumulation CKD Blockage

Caption: Metabolic trajectory of Nicotinamide degrading into the uremic toxin 2PY via NNMT and AOX1.

Comparative Analysis: 2PY vs. Established Uremic Toxins

The following comparison highlights why 2PY is distinct from both "classic" retention solutes and "protein-bound" toxins.

Table 1: Physicochemical & Clinical Comparison
Feature2PY (The Challenger) Creatinine (The Standard) Indoxyl Sulfate (The Protein-Bound)
Class Small Water-Soluble SoluteSmall Water-Soluble SoluteProtein-Bound Uremic Toxin (PBUT)
Molecular Weight ~152.15 Da113.12 Da213.21 Da
Origin Host Metabolism (NAD+ Pathway)Muscle MetabolismGut Microbiome (Tryptophan)
Protein Binding Negligible (<5%)NegligibleHigh (~90% to Albumin)
Dialyzability High (Easily removed)HighLow (Requires adsorption/convection)
Toxicity Mechanism PARP-1 Inhibition (DNA Repair failure)Inert (Marker only)Oxidative Stress (AHR Activation)
Healthy Concentration 1.0 – 4.0 µmol/L50 – 110 µmol/L< 2 µmol/L
Uremic Concentration 40 – 60 µmol/L (20x Increase)600 – 1000 µmol/L> 100 µmol/L
Deep Dive: The Mechanistic Differentiator
  • Vs. Creatinine: Creatinine is biologically inert. 2PY is biologically active.[1] High 2PY levels directly inhibit PARP-1, an enzyme crucial for repairing DNA single-strand breaks. This suggests 2PY contributes to the "genomic stress" seen in uremia, potentially linking CKD to higher cancer risks and accelerated aging.

  • Vs. Indoxyl Sulfate (IS): IS induces toxicity via the Aryl Hydrocarbon Receptor (AHR) and oxidative stress. 2PY operates via enzyme inhibition. Measuring both provides a "dual-view" of uremic toxicity: Metabolic/Genomic (2PY) vs. Microbiome/Oxidative (IS) .

Experimental Protocol: Quantification by LC-MS/MS

To validate 2PY as a biomarker in your research, precise quantification is required. Unlike Creatinine (colorimetric), 2PY requires LC-MS/MS due to structural isomers (4PY) and low physiological concentrations in early CKD.

A. Sample Preparation (Protein Precipitation)[5]
  • Principle: 2PY is not protein-bound, so simple precipitation is sufficient.

  • Aliquot: 50 µL of plasma/serum.

  • Precipitate: Add 150 µL of ice-cold Methanol containing Internal Standard (e.g., d3-N-methylnicotinamide or isotope-labeled 2PY if available).

  • Vortex: 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Supernatant: Transfer 100 µL to an autosampler vial.

B. LC-MS/MS Conditions[4][6]
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 due to the high polarity of 2PY.

    • Recommended: Waters BEH Amide or similar (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.5).

    • B: Acetonitrile.

  • Gradient: Isocratic or shallow gradient (e.g., 90% B to 70% B over 5 mins).

  • Ionization: ESI Positive Mode.

C. MRM Transitions (Critical for Specificity)

Use the following Multiple Reaction Monitoring (MRM) transitions to distinguish 2PY from interferences.

AnalytePrecursor Ion (m/z)Product Ion (Quantifier)Product Ion (Qualifier)Collision Energy (eV)
2PY 153.1 [M+H]+110.1 78.1 / 108.0~20 - 25 eV
4PY 153.1 [M+H]+136.194.1~20 - 25 eV

Note: 2PY and 4PY are isomers. Chromatographic separation is essential. 2PY typically elutes earlier than 4PY on HILIC columns.

Biological Validation: The Toxicity Workflow

To prove 2PY is a toxin and not just a marker, you must demonstrate its biological effect. The gold standard is the PARP-1 Inhibition Assay .

Diagram 2: Mechanism of Toxicity (PARP Inhibition)

This diagram details how 2PY accumulation leads to cellular dysfunction.

Toxicity_Mechanism CKD Chronic Kidney Disease (Reduced GFR) Accumulation 2PY Accumulation (Serum > 40µM) CKD->Accumulation Inhibition Competitive Inhibition (2PY mimics Nicotinamide) Accumulation->Inhibition High Concentration PARP PARP-1 Enzyme (DNA Repair) PARP->Inhibition Target Consequences Genomic Instability Apoptosis Cellular Senescence Inhibition->Consequences Loss of Repair Capacity

Caption: 2PY acts as a competitive inhibitor of PARP-1, preventing DNA repair and promoting senescence.

Protocol: In Vitro PARP Inhibition
  • System: Use a commercial colorimetric or chemiluminescent PARP assay kit (e.g., histone-coated plates).

  • Treatment: Incubate PARP-1 enzyme with varying concentrations of 2PY (0, 10, 40, 100 µmol/L) mimicking healthy vs. uremic states.

  • Substrate: Add Biotinylated NAD+.

  • Readout: Measure the amount of poly(ADP-ribose) deposited on histones.

  • Expected Result: A dose-dependent decrease in PARP activity, with significant inhibition observed at uremic concentrations (>40 µmol/L).

Clinical Implications & Future Directions

For drug developers, 2PY offers a unique stratification tool:

  • Safety Biomarker: When developing NAD+ boosters (e.g., Nicotinamide Riboside) for CKD patients, 2PY levels must be monitored to ensure the supplement is not fueling uremic toxicity.

  • Dialysis Efficiency: Because 2PY is water-soluble but actively toxic, it serves as a better marker for the removal of "metabolic waste" than Urea (which is less toxic).

  • Cardiovascular Link: Emerging evidence suggests 2PY levels correlate with endothelial dysfunction, potentially linking the NAD+ pathway to the high cardiovascular mortality in CKD.

References

  • Rutkowski, B., et al. (2003). "N-methyl-2-pyridone-5-carboxamide: A novel uremic toxin?" Kidney International, 64, Supplement 87. Link

  • Lenglet, A., et al. (2016). "N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin."[1] Toxins, 8(11), 339.[2] Link

  • Slominska, E.M., et al. (2002). "High plasma adenine concentration in chronic renal failure and its relation to erythropoietin resistance." Journal of the American Society of Nephrology, 13, 165-172. (Establishes PARP inhibition link). Link

  • Duranton, F., et al. (2012). "Normal and pathologic concentrations of uremic toxins." Journal of the American Society of Nephrology, 23(7), 1258-1270. Link

  • European Uremic Toxin (EUTox) Database. "N-methyl-2-pyridone-5-carboxamide." Link

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Pyridone (2PY)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of 2-Pyridone and Analytical Rigor

The 2-pyridone (2PY) scaffold is a cornerstone in modern medicinal chemistry. Its derivatives are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets, leading to their incorporation into numerous FDA-approved drugs.[1][2][3][4] The remarkable physicochemical properties of 2-pyridones, such as their metabolic stability and aqueous solubility, make them highly desirable in drug discovery programs.[2][3][4] Given its prevalence and importance, the accurate and precise quantification of 2PY and its analogues is paramount throughout the drug development lifecycle—from early-stage discovery and pharmacokinetic studies to final quality control (QC) release testing.[5][6][7]

Ensuring the integrity of analytical data is not merely a procedural formality; it is a foundational requirement for regulatory compliance and patient safety.[8][9] Analytical method validation provides documented evidence that a chosen procedure is suitable for its intended purpose, guaranteeing that the data produced is reliable, reproducible, and accurate.[9][10] This guide provides an in-depth comparison of two common and powerful analytical techniques for the quantification of 2PY: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The central theme of this guide is cross-validation —the process of formally comparing two or more validated analytical methods to ensure they produce consistent and reliable results.[11][12] Cross-validation is critical when data is generated across different laboratories, using different analytical techniques, or during method transfer, providing ultimate confidence in the data's integrity regardless of the methodology employed.[11][13][14]

The Imperative of Cross-Validation: Ensuring Inter-Methodological Consistency

In a typical drug development pipeline, different analytical methods may be employed at various stages. For instance, a robust and cost-effective HPLC-UV method might be ideal for routine quality control of a drug substance, where concentrations are relatively high. Conversely, a highly sensitive and selective LC-MS/MS method is often required for bioanalytical studies (e.g., measuring low levels of a 2PY-containing drug or its metabolites in plasma).[15][16] Cross-validation ensures that the data from these disparate methods are comparable, which is a regulatory expectation and a scientific necessity.[11][12][13]

The logic behind this cross-validation study is to establish the interchangeability of HPLC-UV and LC-MS/MS methods for 2PY quantification within defined parameters. This allows a laboratory to confidently switch between methods based on the specific requirements of the analytical task (e.g., sample matrix, required sensitivity, and throughput) without compromising data integrity.

cluster_0 Method A: HPLC-UV cluster_1 Method B: LC-MS/MS A_Val Full Method Validation (ICH Q2) A_Data Dataset A (e.g., QC Samples) A_Val->A_Data generates Compare Statistical Comparison (e.g., Bland-Altman, t-test) - Accuracy - Precision A_Data->Compare B_Val Full Method Validation (ICH Q2) B_Data Dataset B (e.g., QC Samples) B_Val->B_Data generates B_Data->Compare Conclusion Conclusion: Methods are Interchangeable within Acceptance Criteria Compare->Conclusion meets criteria

Caption: Logic of the Cross-Validation Process.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse of the pharmaceutical industry, valued for its robustness, reliability, and cost-effectiveness. The technique separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase.[17] For 2PY, a reversed-phase method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar mixture, often of water and an organic solvent like acetonitrile.

Causality in Experimental Design
  • Column Choice (C18): A C18 column is selected due to its hydrophobic nature, which provides excellent retention for moderately polar aromatic compounds like 2-pyridone.[18]

  • Mobile Phase: A simple isocratic mobile phase of acetonitrile and water is chosen for its simplicity and robustness. The acidic modifier (e.g., formic or phosphoric acid) is added to protonate any residual silanols on the silica-based column, improving peak shape, and to ensure 2PY is in a consistent ionic state.[19]

  • UV Detection Wavelength: 2-pyridone exhibits strong UV absorbance. A wavelength of approximately 300-320 nm is often selected to maximize sensitivity while minimizing interference from common solvents and excipients.[18] This choice is based on the characteristic absorbance spectrum of the 2-pyridone chromophore.

Experimental Protocol: HPLC-UV for 2PY Quantification
  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of 2-pyridone reference standard in methanol.

    • Create a series of calibration standards ranging from 0.5 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 1.5, 50, and 80 µg/mL).

    • For drug product analysis, dissolve the formulation in a suitable solvent and dilute to fall within the calibration range.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).[18]

    • Mobile Phase: Acetonitrile : Water (35:65 v/v) with 0.1% Phosphoric Acid.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detector Wavelength: 317 nm.[18]

    • Run Time: 5 minutes.

  • Data Analysis:

    • Construct a linear regression curve by plotting the peak area of the 2PY standard against its concentration.

    • Determine the concentration of 2PY in the QC and unknown samples using the calibration curve.

Sample Sample/ Standard Injector Autosampler/ Injector Sample->Injector Pump HPLC Pump (Mobile Phase) Pump->Injector Column C18 Column (Separation) Injector->Column Detector UV-Vis Detector (Quantification) Column->Detector Data Data System (Chromatogram) Detector->Data Sample Sample/ Standard + Internal Std LC UPLC System (Separation) Sample->LC Ion Ion Source (ESI+) LC->Ion Q1 Quadrupole 1 (Precursor Ion Selection) Ion->Q1 Q2 Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data Data System Detector->Data

Sources

Establishing Reference Ranges for N-Methyl-2-pyridone-5-carboxamide (2PY): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-2-pyridone-5-carboxamide (2PY) has historically been viewed merely as a stable end-product of Nicotinamide (Vitamin B3) metabolism. However, recent translational research—specifically 2024 findings linking niacin metabolites to cardiovascular inflammation—has reclassified 2PY as a critical biomarker. It is now recognized as a uremic toxin that accumulates in Chronic Kidney Disease (CKD) and a potential stratification marker for Major Adverse Cardiovascular Events (MACE).

This guide provides a technical framework for establishing reference ranges for 2PY. Unlike standard metabolite assays, accurate 2PY quantification requires rigorous separation from its structural isomer, N-methyl-4-pyridone-3-carboxamide (4PY), which exhibits distinct toxicological properties.

The Biomarker Landscape: 2PY vs. Alternatives

In the assessment of NAD+ flux and niacin status, 2PY does not exist in isolation. It must be compared against its precursor, N-methylnicotinamide (MNA), and its isomer, 4PY.[1]

Comparative Utility of Niacin Metabolites
Feature2PY (N-Methyl-2-pyridone-5-carboxamide) 4PY (N-Methyl-4-pyridone-3-carboxamide) MNA (N-Methylnicotinamide)
Metabolic Origin Oxidation of MNA by Aldehyde Oxidase (AOX1).[2]Oxidation of MNA by Aldehyde Oxidase (AOX1).Methylation of Nicotinamide by NNMT.
Abundance Major Metabolite. (Typically 85-90% of pyridones).Minor Metabolite. (Typically 10-15% of pyridones).Precursor; levels vary significantly with diet.
Clinical Relevance Uremic Toxin. Accumulates in renal failure; correlates with PARP-1 inhibition.[3]Vascular Inflammagen. Directly induces VCAM-1 expression; linked to residual CVD risk.Marker of methylation capacity (NNMT activity).
Analytical Challenge High polarity; potential matrix effects.Isomeric Interference. Co-elutes with 2PY on standard C18 columns.Cationic; requires different retention mode than pyridones.
Metabolic Pathway Visualization

The following diagram illustrates the critical divergence where MNA is oxidized into either 2PY or 4PY.

NiacinMetabolism cluster_excretion Renal Excretion NAM Nicotinamide (NAM) MNA N-Methylnicotinamide (MNA) NAM->MNA NNMT (Methylation) PY2 2PY (Major Metabolite) MNA->PY2 Aldehyde Oxidase (AOX1) PY4 4PY (Toxic Isomer) MNA->PY4 Aldehyde Oxidase (AOX1)

Figure 1: The NAD+ salvage pathway showing the divergence of MNA into 2PY and 4PY.[2] Note that both isomers share the same molecular weight (152.15 Da), necessitating chromatographic separation.

Analytical Method Comparison

To establish valid reference ranges, the analytical method must distinguish 2PY from 4PY. Older HPLC-UV methods often fail this specificity requirement, leading to overestimation of 2PY levels.

ParameterLC-MS/MS (Gold Standard) HPLC-UV (Legacy Method)
Specificity High. Uses MRM transitions (e.g., m/z 153

110). Differentiates isomers via retention time.
Low. Relies solely on absorbance (260 nm). Prone to interference from other serum components.
Sensitivity (LLOQ) < 10 ng/mL. Essential for detecting baseline levels in healthy controls.~500 ng/mL. Often insufficient for healthy baseline; suitable only for uremic patients.
Throughput High (5-minute run time).Low (15-20 minute run time required for separation).
Recommendation Required for drug development and CVD risk stratification.Obsolete for trace analysis; acceptable only for high-dose niacin PK studies.

Protocol: Establishing the Reference Range

Objective: Quantify serum 2PY concentrations with strict isomer separation.

Experimental Design & Causality
  • Internal Standard (IS): Use stable isotope-labeled d3-2PY . Reasoning: 2PY is highly polar and subject to significant matrix effects (ion suppression) in urine and serum. An analog IS (like 2-pyridone) is insufficient for correcting ionization efficiency variance.

  • Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) or a specialized high-strength silica (HSS) T3 column. Reasoning: Standard C18 columns often fail to retain 2PY or separate it from 4PY due to their high polarity.

Step-by-Step Workflow

Reagents:

  • Standard: 2PY (>98% purity).

  • IS: N-methyl-2-pyridone-5-carboxamide-d3.

  • Matrix: LC-MS grade Acetonitrile (ACN), Ammonium Formate.

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50

      
      L of serum/plasma.
      
    • Add 200

      
      L of ACN containing the Internal Standard (200 nM).
      
    • Why: ACN precipitates proteins while solubilizing the polar pyridones.

    • Vortex (1 min) and Centrifuge (10 min at 14,000 x g, 4°C).

  • Chromatography (LC Conditions):

    • Column: HILIC Amide (2.1 x 100 mm, 1.7

      
      m).
      
    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Isocratic or shallow gradient (e.g., 90% B to 80% B) is often sufficient to separate 2PY (RT: ~2.5 min) from 4PY (RT: ~3.1 min).

  • Mass Spectrometry (MS Parameters):

    • Source: ESI Positive Mode.

    • MRM Transitions:

      • 2PY: m/z 153.1

        
         110.1 (Quantifier), 153.1 
        
        
        
        78.1 (Qualifier).
      • 4PY: m/z 153.1

        
         136.1 (Distinct fragment pattern).
        
    • Validation Check: Ensure baseline resolution (

      
      ) between 2PY and 4PY peaks.
      
Workflow Visualization

Workflow Sample Biological Sample (Serum/Plasma 50 µL) Spike Add Internal Standard (d3-2PY in ACN) Sample->Spike Precip Protein Precipitation (Vortex & Centrifuge) Spike->Precip Supernatant Collect Supernatant Precip->Supernatant LC HILIC Separation (Critical: 2PY/4PY Resolution) Supernatant->LC MS MS/MS Detection (MRM: 153 -> 110) LC->MS Data Quantification (Peak Area Ratio vs IS) MS->Data

Figure 2: Analytical workflow emphasizing the critical separation of isomers prior to MS detection.

Reference Ranges & Clinical Interpretation

The following ranges are synthesized from recent literature (2016–2024), distinguishing between healthy populations and those with renal impairment.

Table 1: Consensus Reference Ranges (Serum/Plasma)
Population StratificationConcentration Range (

M)
Concentration Range (ng/mL)*Clinical Significance
Healthy Controls 0.10 – 1.0

M
15 – 152 ng/mL Baseline metabolic flux. Values >1.0

M may indicate high niacin intake or early renal decline.
CKD (Stage 3-4) 5.0 – 25.0

M
760 – 3,800 ng/mL Accumulation phase. 2PY begins to exert PARP-1 inhibition.[3]
ESRD (Hemodialysis) 40.0 – 100.0+

M
6,000 – 15,000+ ng/mL Toxic range.[1] High correlation with uremic symptoms.
CVD Risk Threshold > 1.6

M
> 243 ng/mL Associated with 1.6x - 2.0x hazard ratio for MACE (Ferrell et al., 2024).

*Conversion factor: 1


M 

152.15 ng/mL.
Interpretation Guide[4]
  • Uremic Toxicity: In renal failure, 2PY clearance drops, leading to massive accumulation. Levels above 40

    
    M are common in dialysis patients.
    
  • Cardiovascular Risk (The "Niacin Paradox"): Recent data suggests that even moderate elevations (top quartile of "normal") of 2PY and 4PY are associated with vascular inflammation. When establishing reference ranges for drug safety, the 2PY/4PY ratio should also be reported. An elevated 4PY level is more strongly predictive of VCAM-1 mediated inflammation than 2PY alone.

References

  • Ferrell, M., et al. (2024).[4] A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk.[4][5][6] Nature Medicine.

  • Lenglet, A., et al. (2016). N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin.[1][3][5][7] Toxins.[1][3][7][8]

  • Rutkowski, B., et al. (2003). N-methyl-2-pyridone-5-carboxamide: A novel uremic toxin? Kidney International.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.

  • Shibata, K., et al. (1988). Simultaneous micro-determination of nicotinamide and its major metabolites... by high-performance liquid chromatography. Journal of Chromatography B.

Sources

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